2-(2-Bromoisobutyryloxy)ethyl methacrylate
Description
The exact mass of the compound 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4/c1-7(2)8(12)14-5-6-15-9(13)10(3,4)11/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDYJUSFCUKOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
213453-09-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-bromo-2-methyl-1-oxopropoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213453-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30611401 | |
| Record name | 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213453-08-8 | |
| Record name | 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-BROMOISOBUTYRYLOXY)ETHYL METHACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties and Applications of 2-(2-Bromoisobutyryloxy)ethyl Methacrylate (BIEM)
Executive Summary
2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIEM) (CAS: 213453-08-8) is a specialized bifunctional monomer critical to advanced polymer synthesis and drug delivery systems.[1] It serves as a "inimer" (initiator+monomer), possessing both a polymerizable methacrylate group and an Atom Transfer Radical Polymerization (ATRP) initiating site (α-bromoester). This dual functionality allows for the synthesis of hyperbranched polymers, surface-grafted polymer brushes, and functionalized hydrogels used in controlled drug release.
This guide provides a comprehensive technical analysis of BIEM, covering its physical constants, synthesis protocols, spectroscopic identification, and application in "grafting-from" polymerization strategies.
Physical and Chemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]
BIEM is a clear to slightly yellow liquid at room temperature.[2] Its high density relative to standard methacrylates is attributed to the bromine atom.
Table 1: Physical Constants of BIEM
| Property | Value | Conditions / Notes |
| Molecular Formula | C₁₀H₁₅BrO₄ | - |
| Molecular Weight | 279.13 g/mol | - |
| CAS Number | 213453-08-8 | - |
| Appearance | Colorless to yellow liquid | - |
| Density | 1.303 g/mL | @ 25 °C [1] |
| Refractive Index ( | 1.471 | @ 20 °C [1] |
| Boiling Point | > 110 °C (Flash Point) | Decomposes/polymerizes before boiling at atm pressure.[1][3] |
| Solubility | Soluble | DCM, THF, Acetone, Chloroform, Toluene |
| Solubility | Insoluble | Water |
| Storage | 2–8 °C | Light-sensitive; store under inert gas (Ar/N₂). |
| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | Typically 100–500 ppm to prevent autopolymerization. |
Chemical Structure and Reactivity
BIEM is unique due to its heterofunctionality :
-
Methacrylate Terminus: Undergoes free radical polymerization (FRP) or anionic polymerization. It forms the backbone of a polymer chain.
- -Bromoisobutyrate Terminus: A tertiary bromide that serves as a highly efficient initiator for ATRP. The C-Br bond is stable during standard free radical polymerization of the methacrylate group (if temperature is controlled), allowing the formation of linear polymers with pendant ATRP initiating sites.
Diagram 1: BIEM Structural Logic and Polymerization Pathways
Caption: Logical flow of BIEM reactivity. The monomer can polymerize linearly via the methacrylate group or initiate branching via the bromide group.
Synthesis Protocol
The synthesis of BIEM is a standard esterification reaction between 2-Hydroxyethyl methacrylate (HEMA) and
Reaction:
Experimental Workflow
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (
). -
Reagents:
-
2-Hydroxyethyl methacrylate (HEMA): 5.0 g (38.4 mmol)
-
Triethylamine (TEA): 4.66 g (46.1 mmol) [Base scavenger]
-
Dichloromethane (DCM): 100 mL [Anhydrous solvent]
- -Bromoisobutyryl bromide (BiBB): 10.6 g (46.1 mmol)
-
-
Procedure:
-
Dissolve HEMA and TEA in DCM in the flask. Cool to 0 °C in an ice bath.
-
Add BiBB dropwise via the addition funnel over 1 hour. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
-
Workup:
-
Filter off the precipitated TEA
HBr salt. -
Wash the filtrate sequentially with:
-
Saturated
(aq) (to remove excess acid). -
Deionized water.
-
Brine.[4]
-
-
Dry the organic layer over anhydrous
.
-
-
Purification:
-
Remove solvent via rotary evaporation.
-
Optional: Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) if high purity (>98%) is required for precision ATRP.
-
Spectroscopic Identification
Verification of BIEM purity is essential, particularly to ensure the absence of unreacted HEMA (which lacks the initiator) or hydrolyzed bromide.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 6.13 | Singlet (s) | 1H | Vinyl proton (trans to ester) |
| 5.60 | Singlet (s) | 1H | Vinyl proton (cis to ester) |
| 4.30 – 4.45 | Multiplet (m) | 4H | Ethylene glycol linker ( |
| 1.95 | Singlet (s) | 3H | Methacrylate methyl group ( |
| 1.93 | Singlet (s) | 6H | Bromoisobutyryl methyl groups ( |
Note: The two methyl signals at ~1.95 and ~1.93 often overlap. Integration should sum to 9H.
FTIR Spectroscopy[4][10]
-
1720–1730 cm⁻¹: Strong C=O stretch (Ester carbonyls).
-
1637 cm⁻¹: C=C stretch (Methacrylate vinyl).
-
1150–1160 cm⁻¹: C-O-C stretch.
Applications in Drug Development
BIEM is a cornerstone in the synthesis of Polymer Brushes and Smart Hydrogels .
Surface Functionalization ("Grafting From")
Researchers coat medical devices (e.g., stents, catheters) with BIEM-based polymers to create non-fouling surfaces.
-
Step 1: Immobilize BIEM on the surface (or copolymerize BIEM with a surface-anchoring monomer).
-
Step 2: Use the pendant bromide groups to initiate ATRP of hydrophilic monomers (e.g., PEG-methacrylate).
-
Result: A dense polymer brush that resists protein adsorption.
Drug Delivery Vehicles
BIEM allows the creation of core-shell nanoparticles.
-
Core: Hydrophobic block for drug encapsulation.
-
Shell: Hydrophilic brush grown from BIEM sites to ensure circulation stability.
-
Mechanism: The precise control of ATRP allows for tunable shell thickness, directly influencing drug release kinetics [2].
Diagram 2: Surface Grafting Workflow
Caption: "Grafting from" approach using BIEM functionality to grow polymer brushes from a surface.
Safety and Handling
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocols:
-
Always handle in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with metals (except during catalyzed polymerization) to prevent premature decomposition.
-
-
Disposal: Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. This compound Product Specification. Retrieved from
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Nanostructured functional materials prepared by atom transfer radical polymerization.[6] Nature Chemistry, 6, 227–238.
- Beers, K. L., et al. (1998). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, 31(26), 9413-9415.
-
PubChem. This compound Compound Summary. Retrieved from [3]
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2-(tert-Butylamino)ethyl methacrylate | C10H19NO2 | CID 19601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butoxyethyl methacrylate | C10H18O3 | CID 83555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1H NMR spectrum of 2-(2-Bromoisobutyryloxy)ethyl methacrylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Bromoisobutyryloxy)ethyl Methacrylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (BEM). As a key bifunctional monomer and initiator in materials science, particularly in Atom Transfer Radical Polymerization (ATRP), a thorough understanding of its chemical structure is paramount for researchers and developers. This document offers a detailed interpretation of the BEM spectrum, grounded in the fundamental principles of NMR spectroscopy. We will dissect the chemical shift, integration, and multiplicity of each proton environment within the molecule. Furthermore, this guide presents a field-proven, self-validating protocol for sample preparation and data acquisition, designed to ensure high-fidelity results. The insights herein are intended to empower scientists to confidently verify the purity and identity of this critical reagent, troubleshoot spectral artifacts, and leverage NMR as a powerful tool in polymer synthesis and materials development.
Molecular Structure and Proton Environments
This compound is a molecule featuring two distinct ester functionalities linked by an ethylene glycol spacer. One terminus is a polymerizable methacrylate group, while the other is a 2-bromoisobutyryl group, which serves as an efficient initiator for controlled radical polymerizations. The unique electronic environment of each proton results in a distinct and predictable ¹H NMR spectrum.
For the purpose of spectral assignment, the non-equivalent protons are labeled as follows:
Figure 1: Chemical structure of this compound with proton environments labeled (Ha-Hf).
Foundational Principles of ¹H NMR Interpretation
The interpretation of a ¹H NMR spectrum relies on four key pieces of information for each signal:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like O, Br) or unsaturated bonds (C=C, C=O) are "deshielded," causing their signals to appear at higher ppm values (downfield).[1][2] The reference standard is typically Tetramethylsilane (TMS), which is set to 0 ppm.[3][4]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[5]
-
Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet). It is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The n+1 rule is a reliable guideline, where 'n' is the number of neighboring non-equivalent protons, resulting in 'n+1' peaks.[6]
-
Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz). The J-value is independent of the spectrometer's magnetic field strength and is a crucial indicator of which protons are interacting with each other.[7] Protons that are coupled will have the same J-value.
Detailed ¹H NMR Spectral Analysis of BEM
The ¹H NMR spectrum of BEM is expected to show six distinct signals corresponding to the labeled proton environments. The analysis is typically performed in deuterated chloroform (CDCl₃), a common solvent for NMR spectroscopy.[8][9]
| Proton Label | Description | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Assignment |
| Ha & Hb | Vinylic Protons | 2H (1H each) | ~6.1 & ~5.6 | 2 x Singlet (or narrow multiplet) | These protons are part of the electron-deficient methacrylate double bond, placing them significantly downfield.[1] They are chemically non-equivalent (one is cis and the other trans to the ester group) and thus have different chemical shifts. They exhibit weak geminal coupling to each other and very weak allylic coupling to Hc, often appearing as two distinct singlets or narrow multiplets.[10] |
| Hc | Methacrylate Methyl | 3H | ~1.95 | Singlet (or narrow multiplet) | This methyl group is attached to the double bond (allylic position), which deshields it relative to a standard alkane methyl group.[3] It shows weak allylic coupling to the vinylic protons (Ha, Hb), resulting in a sharp singlet. A similar value of 1.95 ppm is seen for the methyl group in methacrylic acid.[10] |
| Hd | Ethylene Linker (-OCO-CH₂ -) | 2H | ~4.40 | Triplet | This methylene group is adjacent to both an ester oxygen and another methylene group (He). The highly electronegative oxygen causes a strong downfield shift.[11] It is split by the two He protons into a triplet (n=2, so 2+1=3 peaks) with a typical vicinal coupling constant of ~6-8 Hz.[12] |
| He | Ethylene Linker (-CH₂ -O-) | 2H | ~4.35 | Triplet | This methylene group is also deshielded by adjacent oxygens. Its chemical environment is slightly different from Hd, resulting in a separate signal. It is split by the two Hd protons into a triplet (n=2, so 2+1=3 peaks). The signals for Hd and He are often seen as two distinct, mutually coupled triplets around 4.3-4.4 ppm. |
| Hf | Bromoisobutyryl Methyls | 6H | ~1.94 | Singlet | These six protons from the two equivalent methyl groups are on a carbon bearing a bromine atom and adjacent to a carbonyl group. Both are electron-withdrawing groups, shifting the signal downfield.[2] Since there are no protons on the adjacent quaternary carbon, the signal is a sharp singlet. This chemical shift is consistent with related structures like poly(ethylene glycol) methyl ether 2-bromoisobutyrate.[13] |
Experimental Protocol for High-Fidelity Data Acquisition
Adherence to a rigorous experimental protocol is essential for obtaining a clean, interpretable, and reproducible ¹H NMR spectrum. This protocol is designed as a self-validating system; correct execution should yield a spectrum where integrations match the theoretical proton count and the residual solvent peak is minimal.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[14] A lower amount (~1-5 mg) can be used, but may require a longer acquisition time to achieve a good signal-to-noise ratio.[15]
-
Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, ≥99.8% D).[14] CDCl₃ is an excellent solvent for this compound and its residual proton signal at ~7.26 ppm serves as a convenient, albeit secondary, chemical shift reference.[8]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.
-
-
Filtration and Transfer:
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the magnetic field homogeneity and broaden the spectral lines.
-
Securely cap the NMR tube to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition (General Parameters):
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is an automated or manual process to achieve sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, a 90° pulse, and a relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a positive, symmetrical lineshape.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm. If an internal standard like TMS was used, set its signal to 0.00 ppm.[4]
-
Integrate all signals and normalize the integration values relative to a well-resolved peak, such as the 6H singlet of the bromoisobutyryl methyls (Hf).
-
Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.
Troubleshooting and Data Validation
-
Broad Peaks: If spectral lines are broad, it typically indicates poor shimming, the presence of paramagnetic impurities, or suspended solids in the sample. Re-shim the instrument or re-prepare the sample with careful filtration.[14]
-
Impurity Peaks: A singlet at ~1.56 ppm often corresponds to water. Other extraneous peaks may indicate residual synthesis solvents or degradation of the sample.
-
Self-Validation: A correctly acquired spectrum serves as its own validation. The relative integration values should correspond to the proton count of the molecule (2:3:2:2:6). The splitting patterns (two singlets, two triplets, and two more singlets) should be clear and the coupling constants of the two triplets (Hd and He) must be identical.
Conclusion
The ¹H NMR spectrum of this compound provides an unambiguous fingerprint of its molecular structure. The six distinct signals, from the downfield vinylic protons to the characteristic singlets of the methyl groups, are all readily assignable. By understanding the principles of chemical shift, integration, and spin-spin splitting, and by following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the identity and purity of this versatile monomer and initiator, ensuring the integrity and success of their subsequent polymerization reactions and materials design.
References
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. [Link]
-
Chemsrc. This compound. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Hans Reich (UW-Madison). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Wikipedia. Deuterated chloroform. [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Queen's University. NMR Sample Preparation. [Link]
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.9 1H NMR Spectroscopy. [Link]
-
University of Calgary. Coupling in H-NMR. [Link]
-
The Royal Society of Chemistry. Electronic supplementary materials. [Link]
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Methodological & Application
Application Note & Protocols: Leveraging 2-(2-Bromoisobutyryloxy)ethyl Methacrylate (BiBEM) in Controlled Radical Polymerization
Audience: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.
Abstract: This document provides a comprehensive technical guide on the application of 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BiBEM), a versatile initiator-monomer (inimer), in controlled radical polymerization (CRP). We delve into the mechanistic principles and provide field-tested protocols for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The unique bifunctional nature of BiBEM allows for the synthesis of complex macromolecular architectures, such as hyperbranched polymers and graft copolymers, which are pivotal for applications in drug delivery, surface modification, and advanced materials.[1] This guide is structured to provide both foundational knowledge and actionable protocols for researchers aiming to exploit the capabilities of BiBEM.
The "Inimer" Advantage: Understanding BiBEM
This compound (BiBEM) is classified as an "inimer"—a molecule that concurrently possesses both a monomeric vinyl group (methacrylate) and an initiating site (2-bromoisobutyryloxy) for controlled radical polymerization.[1] This dual functionality is the cornerstone of its utility.
-
Monomer Functionality: The methacrylate group readily participates in radical polymerization with a wide range of other monomers.
-
Initiator Functionality: The tertiary alkyl bromide moiety is an excellent initiating site for Atom Transfer Radical Polymerization (ATRP).[2]
This structure allows for a "grafting-through" or self-condensing vinyl polymerization (SCVP) approach.[1] As BiBEM is incorporated into a growing polymer chain via its methacrylate group, the pendant bromo-isobutyrate groups are preserved. These groups then serve as latent initiation sites along the polymer backbone, enabling the growth of side chains ("grafts") in a subsequent, controlled polymerization step. The resulting architecture is a well-defined graft copolymer or, if BiBEM is homopolymerized, a hyperbranched polymer.[1]
Atom Transfer Radical Polymerization (ATRP) of BiBEM
ATRP is the most prevalent and well-documented method for polymerizing BiBEM. It offers excellent control over molecular weight, architecture, and achieving a low polydispersity index (Đ).[3] The process relies on a reversible equilibrium between active, propagating radicals and dormant alkyl halide species, mediated by a transition metal complex (typically copper-based).[4]
Mechanism of BiBEM ATRP
The core of the ATRP process is the reversible activation and deactivation of the polymer chains. A copper(I) complex (e.g., Cu(I)Br/Ligand) abstracts the bromine atom from the dormant BiBEM units (or an initial alkyl halide initiator), forming a propagating radical and a copper(II) complex (Cu(II)Br₂/Ligand). This radical can then add monomer units. The reverse reaction, where the Cu(II) complex deactivates the radical by donating the bromine atom back, is rapid. This dynamic equilibrium keeps the concentration of active radicals extremely low at any given moment, thereby suppressing termination reactions and allowing for controlled chain growth.[4]
Experimental Protocol: Synthesis of a Poly(BiBEM) Macroinitiator
This protocol details the synthesis of a linear polymer backbone where each monomer unit contains a pendant ATRP initiating site. This polymer can then be used as a "macroinitiator" for grafting other monomers.
Materials:
-
This compound (BiBEM), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Basic alumina (for catalyst removal)
Causality Behind Choices:
-
EBiB as Initiator: Its structure closely resembles the dormant species of methacrylate polymers, ensuring efficient and rapid initiation for uniform chain growth.[5]
-
CuBr/PMDETA Catalyst System: This is a highly active and versatile catalyst system for the ATRP of methacrylates, providing good control and tolerance to various conditions.
-
Anisole as Solvent: It is a good solvent for both the monomer and the resulting polymer and has a suitable boiling point for typical ATRP reaction temperatures.
-
Freeze-Pump-Thaw Cycles: ATRP is highly sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state, terminating the polymerization. Rigorous deoxygenation is critical for success.
Workflow Diagram:
Caption: General workflow for the synthesis of a poly(BiBEM) macroinitiator via ATRP.
Step-by-Step Procedure:
-
Catalyst Preparation: Add CuBr (e.g., 20.5 mg, 0.143 mmol) and a magnetic stir bar to a dry Schlenk flask. Seal the flask with a rubber septum, and deoxygenate by performing three freeze-pump-thaw cycles.
-
Monomer Solution Preparation: In a separate flask, prepare a solution of BiBEM (e.g., 4.0 g, 14.3 mmol), EBiB (e.g., 28.0 mg, 0.143 mmol), PMDETA (e.g., 24.8 mg, 0.143 mmol), and anisole (4.0 mL).
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Initiation: Using a nitrogen-purged syringe or cannula, transfer the degassed monomer solution to the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir. The solution will typically become viscous over time. Samples can be taken periodically with a degassed syringe to monitor monomer conversion.
-
Termination & Purification: After the desired time (e.g., 4-6 hours) or conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. Dilute the viscous solution with tetrahydrofuran (THF).
-
Catalyst Removal: Pass the polymer solution through a short column of basic alumina to remove the copper catalyst. The filtrate should be colorless.
-
Isolation: Concentrate the filtrate and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Drying: Collect the white polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(BiBEM)
-
¹H NMR (in CDCl₃): This is used to confirm the polymer structure and calculate monomer conversion. Key signals include:
-
~6.1 and 5.6 ppm: Disappearance of the methacrylate vinyl protons of the BiBEM monomer.
-
~4.3 ppm: Methylene protons adjacent to the ester oxygens (-O-CH₂-CH₂-O-).
-
~1.9 ppm: Methyl protons of the bromo-isobutyrate group, confirming the integrity of the initiating sites.
-
~0.8-1.2 and 1.8-2.1 ppm: Broad signals from the polymer backbone methyl and methylene protons.
-
-
Gel Permeation Chromatography (GPC/SEC): GPC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[6] A successful controlled polymerization will yield a low Đ value (typically < 1.3), indicating that all polymer chains are of a similar length.[4][7]
| Parameter | Typical Value | Significance |
| Target DP | 100 ([BiBEM]₀/[EBiB]₀) | Determines the theoretical molecular weight. |
| [BiBEM]:[EBiB]:[CuBr]:[PMDETA] | 100:1:1:1 | Stoichiometry for a well-controlled ATRP. |
| Temperature | 60-90 °C | Balances polymerization rate and control. |
| Typical Mₙ (GPC) | 20,000 - 25,000 g/mol | Dependent on conversion; should be close to theoretical Mₙ. |
| Typical Đ (GPC) | 1.10 - 1.25 | A low value indicates a "living" or controlled process. |
| Table 1: Representative parameters for the ATRP synthesis of a poly(BiBEM) macroinitiator. |
Advanced Application: Grafting-From Poly(BiBEM)
The true power of poly(BiBEM) lies in its use as a macroinitiator to create graft copolymers.[8][9] The pendant bromo-isobutyrate groups along its backbone act as initiation sites for a second ATRP reaction, allowing different vinyl monomers to be grown as side chains.
Caption: Schematic of the "grafting-from" approach using a poly(BiBEM) macroinitiator.
Protocol: Synthesis of Poly(BiBEM)-graft-poly(methyl methacrylate)
This protocol uses the previously synthesized poly(BiBEM) to grow poly(methyl methacrylate) (PMMA) side chains.
-
Setup: In a Schlenk flask, dissolve the poly(BiBEM) macroinitiator (e.g., 1.0 g, containing 3.58 mmol of initiating sites) and the second monomer, methyl methacrylate (MMA, e.g., 3.58 g, 35.8 mmol for a target DP of 10 per graft), in anisole (10 mL).
-
Catalyst: In a separate flask, add CuBr (51.4 mg, 0.358 mmol) and PMDETA (62.0 mg, 0.358 mmol).
-
Degassing: Deoxygenate both the monomer/macroinitiator solution and the catalyst mixture via three freeze-pump-thaw cycles.
-
Initiation: Transfer the monomer/macroinitiator solution to the catalyst flask.
-
Polymerization: Place the flask in an oil bath at 90 °C and stir. The reaction is often faster than the backbone synthesis.
-
Workup: Follow the same termination, purification, and isolation steps (Steps 6-9) as described in section 2.2.
The resulting graft copolymer will have significantly different properties (e.g., solubility, thermal behavior) compared to its constituent homopolymers. Characterization by GPC will show a distinct shift to a higher molecular weight compared to the original poly(BiBEM) macroinitiator, confirming successful grafting.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
While less common for BiBEM, RAFT polymerization is another powerful CRP technique that can be employed. RAFT does not use a metal catalyst, which can be advantageous for biomedical applications.[10] It relies on a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization.[11]
The polymerization of BiBEM via RAFT would proceed as a self-condensing vinyl polymerization, where the BiBEM acts as an inimer.[1] This approach can lead to hyperbranched polymers with living chain ends, allowing for further modification.[12]
Expert Insight: The selection of the RAFT agent is critical and must be matched to the monomer class.[11] For a methacrylate like BiBEM, a trithiocarbonate or a dithiobenzoate RAFT agent would be appropriate. The polymerization is initiated by a conventional radical initiator (e.g., AIBN), and control is imparted by the rapid equilibrium of the RAFT agent with the propagating radicals.[13] While a detailed protocol is beyond the scope of this note, researchers should focus on literature precedents for RAFT of methacrylate-based inimers to establish optimal conditions.[14][15]
Safety and Handling
-
BiBEM: Acrylates and methacrylates can be sensitizers and irritants. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
CuBr: Toxic. Avoid inhalation of dust and contact with skin.
-
PMDETA: Corrosive and flammable liquid. Handle in a well-ventilated fume hood.
-
Solvents: Anisole and THF are flammable. Use in a fume hood away from ignition sources.
Conclusion
This compound is a powerful and versatile inimer for constructing complex polymer architectures via controlled radical polymerization. Its primary application through ATRP enables the straightforward synthesis of well-defined macroinitiators and subsequent graft copolymers. This capability makes BiBEM an invaluable tool for researchers in materials science and drug development, opening avenues to novel materials with precisely engineered properties for surface modification, stimuli-responsive systems, and advanced drug delivery vehicles.[16]
References
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Matyjaszewski, K. (2022). Fundamentals of Controlled/Living Radical Polymerization. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic procedure followed for the preparation of the ATRP initiator,.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of initiator 2-(2-bromoisobutyryloxy) ethyl methacrylate. Retrieved from [Link]
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Spencer, E. J., et al. (2021). Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. Polymer Chemistry. Retrieved from [Link]
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AZoM. (2020). What is Controlled Radical Polymerization?. Retrieved from [Link]
- Chung, T.C. (2001). Synthesis of functional polyolefin copolymers with graft and block structures. Polymer.
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IntechOpen. (n.d.). Synthesis and Properties of Biomedical Graft Copolymers. Retrieved from [Link]
- Utreras, L., et al. (n.d.). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)
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Agilent. (n.d.). Characterization of Polyethylene with GPC/SEC. Retrieved from [Link]
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To, J. K., et al. (2024). Enhanced Volumetric Additive Manufacturing via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. ChemRxiv. Retrieved from [Link]
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Spencer, E. J., et al. (2020). Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. ETH Research Collection. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and applications of a Y-inimer with two orthogonal controlled free radical polymerization initiators. Retrieved from [Link]
- Hawker, C. J., et al. (n.d.). Synthesis of Poly(olefin)
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ResearchGate. (n.d.). Gel-permeation chromatography (GPC) traces of poly(IB-co-4-VBCB).... Retrieved from [Link]
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ResearchGate. (n.d.). Reversible addition fragmentation chain transfer polymerization - RAFT. Retrieved from [Link]
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Carnegie Mellon University. (n.d.). ATRP from surfaces. Matyjaszewski Polymer Group. Retrieved from [Link]
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National Institutes of Health. (n.d.). Polymerisation-Induced Self-Assembly of Graft Copolymers. Retrieved from [Link]
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Jordi Labs. (2024). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]
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PubMed. (2022). Tandem Living Insertion and Controlled Radical Polymerization for Polyolefin-Polyvinyl Block Copolymers. Retrieved from [Link]
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PubMed. (2007). Interpretation of reversible addition-fragmentation chain-transfer polymerization mechanism by MALDI-TOF-MS. Retrieved from [Link]
-
YouTube. (2019). Macromolecular design 6 - Reversible Adding Fragmentation Chain Transfer Polymerization (RAFT). Retrieved from [Link]
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ResearchGate. (n.d.). Biobased Polymers: Synthesis of Graft Copolymers and Comb Polymers Using Lactic Acid Macromonomer and Properties of the Product Polymers. Retrieved from [Link]
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The Versatile Macroinitiator: A Guide to the Applications of Poly(2-(2-Bromoisobutyryloxy)ethyl Methacrylate)
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the diverse applications of poly(2-(2-Bromoisobutyryloxy)ethyl methacrylate), commonly referred to as PBrEMA. This versatile polymer serves as a powerful macroinitiator for Atom Transfer Radical Polymerization (ATRP), enabling the precise engineering of complex macromolecular architectures and functional surfaces. This guide delves into the fundamental principles, detailed experimental protocols, and key characterization techniques associated with the major applications of PBrEMA, including surface modification, drug delivery, and tissue engineering.
Introduction to Poly(this compound) (PBrEMA)
PBrEMA is a synthetic polymer that possesses a unique dual functionality. Its methacrylate backbone allows for conventional free-radical polymerization, while the pendant 2-bromoisobutyryl groups act as efficient initiators for controlled radical polymerization techniques, most notably ATRP. This dual nature makes PBrEMA an ideal macroinitiator for the "grafting from" approach, where polymer chains are grown directly from a surface or another polymer backbone. This method allows for the creation of high-density polymer brushes with well-controlled molecular weight and low polydispersity.
The general structure of PBrEMA features a polymethacrylate chain with ester-linked side groups containing a bromine atom alpha to a carbonyl group. This bromine atom is readily abstracted by a transition metal catalyst (typically copper-based) in ATRP, initiating the controlled polymerization of a wide variety of monomers.
Core Application: Surface Modification via Surface-Initiated ATRP (SI-ATRP)
One of the most prominent applications of PBrEMA is in the modification of surfaces to impart desired functionalities. By immobilizing a layer of PBrEMA onto a substrate, a high density of ATRP initiating sites is created, allowing for the growth of polymer brushes. These brushes can dramatically alter the surface properties, such as wettability, biocompatibility, and anti-fouling characteristics.
Principle of "Grafting From" using PBrEMA
The "gasting from" strategy involves two main steps: the immobilization of the PBrEMA macroinitiator onto the substrate and the subsequent surface-initiated polymerization of a chosen monomer. This approach offers superior control over the grafting density and thickness of the polymer brushes compared to "grafting to" methods, where pre-synthesized polymers are attached to the surface.
Workflow for surface modification using PBrEMA via SI-ATRP.
Application Note: Creation of Anti-Fouling Surfaces
Objective: To create a hydrophilic and protein-repellent surface on a silicon wafer by grafting poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) brushes from a PBrEMA macroinitiator layer.
Scientific Rationale: POEGMA brushes form a hydrated layer on the surface that sterically hinders the adsorption of proteins and other biomolecules, thereby preventing biofouling. This is crucial for biomedical implants, biosensors, and marine applications.
Protocol: SI-ATRP of OEGMA from a PBrEMA-coated Silicon Wafer
Materials:
-
Silicon wafers
-
Poly(this compound) (PBrEMA)
-
Toluene
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr2)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Methanol
-
Deionized (DI) water
Procedure:
-
Substrate Preparation:
-
Clean silicon wafers by sonication in acetone, followed by ethanol, and finally DI water (15 minutes each).
-
Dry the wafers under a stream of nitrogen.
-
Treat the wafers with oxygen plasma for 5 minutes to generate a hydrophilic silicon oxide layer.
-
-
PBrEMA Macroinitiator Immobilization:
-
Prepare a 1% (w/v) solution of PBrEMA in toluene.
-
Spin-coat the PBrEMA solution onto the cleaned silicon wafers at 3000 rpm for 60 seconds.
-
Anneal the PBrEMA-coated wafers in a vacuum oven at 120°C for 1 hour to ensure strong adhesion of the macroinitiator layer.
-
Rinse the wafers with toluene to remove any non-adsorbed PBrEMA and dry with nitrogen.
-
-
Surface-Initiated ATRP of OEGMA:
-
In a Schlenk flask, dissolve OEGMA (e.g., 5 g, 10 mmol) and PMDETA (e.g., 43.3 mg, 0.25 mmol) in anisole (10 mL).
-
Add CuBr (e.g., 17.9 mg, 0.125 mmol) and CuBr2 (e.g., 2.8 mg, 0.0125 mmol) to the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the PBrEMA-coated silicon wafer into the reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at 60°C and stir for the desired polymerization time (e.g., 1-24 hours, depending on the desired brush thickness).
-
After polymerization, remove the wafer from the reaction mixture and rinse thoroughly with methanol and then DI water to remove any residual monomer, catalyst, and non-grafted polymer.
-
Dry the functionalized wafer under a stream of nitrogen.
-
Characterization:
| Parameter | Technique | Expected Outcome |
| PBrEMA Layer Thickness | Ellipsometry | A uniform layer of a few nanometers. |
| Polymer Brush Thickness | Ellipsometry | Increased thickness with polymerization time, typically in the range of 10-100 nm.[1] |
| Surface Wettability | Contact Angle Goniometry[2][3] | A significant decrease in the water contact angle, indicating a more hydrophilic surface (typically < 30°).[4] |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | Appearance of C-O and C=O peaks from the POEGMA backbone and disappearance of the Br 3d peak. |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface morphology. |
Application in Drug Delivery
PBrEMA is a valuable tool in the design of sophisticated drug delivery systems. It can be used to synthesize amphiphilic block copolymers that self-assemble into micelles or to functionalize nanoparticles for targeted drug delivery.
Synthesis of Amphiphilic Block Copolymers for Micellar Drug Delivery
PBrEMA can serve as a macroinitiator for the polymerization of a hydrophilic block, resulting in an amphiphilic diblock copolymer. For example, PBrEMA can initiate the polymerization of a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) to form PBrEMA-b-PPEGMA. The hydrophobic PBrEMA block can then be converted to a different polymer, for instance by reacting the bromine end-groups. Alternatively, a biodegradable polymer like poly(ε-caprolactone) (PCL) can be synthesized with a hydroxyl end group, which is then esterified with 2-bromoisobutyryl bromide to create a PCL-Br macroinitiator for the polymerization of a hydrophilic block.[5][6][7][8]
Synthesis of drug-loaded micelles from a PCL-Br macroinitiator.
Application Note: Functionalization of Nanoparticles for Targeted Doxorubicin Delivery
Objective: To prepare PBrEMA-functionalized nanoparticles and subsequently graft a pH-responsive polymer for the controlled release of doxorubicin (DOX) in a tumor microenvironment.[9][10][11][12]
Scientific Rationale: The acidic environment of tumors (pH ~6.5) can be exploited to trigger the release of anticancer drugs from pH-sensitive nanocarriers, thereby enhancing therapeutic efficacy and reducing systemic toxicity. Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a well-known pH-responsive polymer that becomes hydrophilic and swells at acidic pH due to the protonation of its tertiary amine groups.[13]
Protocol: Synthesis of DOX-loaded, pH-responsive Nanoparticles
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (or other suitable core nanoparticles)
-
PBrEMA
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5
Procedure:
-
PBrEMA Adsorption onto Nanoparticles:
-
Disperse pre-synthesized PLGA nanoparticles (100 mg) in a 1% (w/v) solution of PBrEMA in a suitable solvent (e.g., dichloromethane).
-
Stir the suspension for 24 hours at room temperature to allow for physical adsorption of PBrEMA onto the nanoparticle surface.
-
Centrifuge the suspension, discard the supernatant, and wash the nanoparticles three times with the solvent to remove excess PBrEMA.
-
Dry the PBrEMA-coated nanoparticles under vacuum.
-
-
SI-ATRP of DMAEMA from Nanoparticles:
-
Disperse the PBrEMA-coated nanoparticles (50 mg) in DMF (5 mL).
-
In a separate flask, dissolve DMAEMA (1 g, 6.36 mmol) and bpy (49.7 mg, 0.318 mmol) in DMF (5 mL).
-
Add CuBr (22.8 mg, 0.159 mmol) to the DMAEMA/bpy solution.
-
Degas both the nanoparticle suspension and the monomer/catalyst solution with argon for 30 minutes.
-
Transfer the monomer/catalyst solution to the nanoparticle suspension under argon.
-
React at 60°C for the desired time (e.g., 4-12 hours).
-
Quench the polymerization by exposing the reaction mixture to air.
-
Purify the nanoparticles by repeated centrifugation and resuspension in DI water.
-
-
Doxorubicin Loading:
-
Disperse the PDMAEMA-grafted nanoparticles (20 mg) in a solution of DOX·HCl (5 mg) and TEA (5 µL) in DI water (5 mL).
-
Stir the mixture in the dark for 24 hours at room temperature.
-
Separate the DOX-loaded nanoparticles by centrifugation.
-
Determine the drug loading efficiency by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm.
-
Characterization and In Vitro Release:
| Parameter | Technique | Expected Outcome |
| Nanoparticle Size & Zeta Potential | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter after each modification step. Zeta potential will change depending on the surface chemistry. |
| Successful Grafting | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for PDMAEMA (e.g., C-N stretching). |
| Drug Loading Content | UV-Vis Spectrophotometry | Quantification of encapsulated DOX. |
| In Vitro Drug Release | Dialysis against PBS (pH 7.4 and 6.5) | Sustained release at physiological pH (7.4) and accelerated release at acidic pH (6.5), demonstrating the pH-responsive nature of the PDMAEMA shell. The amount of released drug is quantified by UV-Vis or fluorescence spectroscopy. |
| Cytotoxicity | MTT Assay on cancer cells[14][15] | DOX-loaded nanoparticles should exhibit significant cytotoxicity to cancer cells, comparable to or greater than free DOX, while empty nanoparticles should show minimal toxicity. |
Applications in Tissue Engineering
PBrEMA-based materials are also finding applications in tissue engineering, where they can be used to create biocompatible scaffolds and hydrogels that support cell growth and tissue regeneration.[16][17][18][19][20][21]
Fabrication of Biofunctional Scaffolds
PBrEMA can be used to modify the surface of pre-fabricated scaffolds to introduce bioactive cues. For instance, polymer brushes of cell-adhesive or growth factor-binding polymers can be grafted from the scaffold surface to enhance cell attachment and proliferation.
Application Note: PBrEMA-based Hydrogels for 3D Cell Culture
Objective: To synthesize a PBrEMA-based hydrogel and subsequently graft a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), to create a scaffold for 3D cell culture with controlled cell detachment.[22]
Scientific Rationale: PNIPAM exhibits a lower critical solution temperature (LCST) around 32°C in aqueous solutions. Below the LCST, PNIPAM is hydrophilic and swollen, while above the LCST, it becomes hydrophobic and collapses. This property can be utilized to create surfaces from which cells can be detached by simply lowering the temperature, avoiding the use of enzymatic treatments that can damage the cells.
Protocol: Synthesis of a Thermoresponsive Hydrogel
Materials:
-
This compound (BrEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator
-
N-isopropylacrylamide (NIPAM)
-
Copper(I) chloride (CuCl)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
1,4-Dioxane
Procedure:
-
Synthesis of PBrEMA Hydrogel:
-
In a vial, dissolve BrEMA (1 g), EGDMA (0.1 g), and AIBN (0.01 g) in 1,4-dioxane (5 mL).
-
Purge the solution with nitrogen for 20 minutes.
-
Seal the vial and heat at 70°C for 24 hours to form the PBrEMA hydrogel.
-
Wash the hydrogel extensively with 1,4-dioxane and then methanol to remove unreacted components.
-
Dry the hydrogel under vacuum.
-
-
Grafting of PNIPAM from the Hydrogel:
-
Swell the PBrEMA hydrogel in a solution of NIPAM (2 g) and TPMA (58 mg, 0.2 mmol) in a mixture of water and methanol (1:1 v/v, 10 mL).
-
Add CuCl (10 mg, 0.1 mmol) to the mixture.
-
Degas the mixture by bubbling with nitrogen for 30 minutes.
-
React at room temperature for 24 hours.
-
Wash the resulting PNIPAM-grafted hydrogel extensively with cold DI water to remove any non-grafted PNIPAM.
-
Characterization and Cell Culture:
| Parameter | Technique | Expected Outcome |
| Hydrogel Swelling Ratio | Gravimetric analysis | The swelling ratio will be dependent on temperature, showing a significant decrease as the temperature is raised above the LCST of PNIPAM. |
| Successful Grafting | Attenuated Total Reflectance-FTIR (ATR-FTIR) | Appearance of the characteristic amide I and II bands of PNIPAM. |
| Cell Adhesion and Proliferation | Cell Culture and Microscopy | Cells should adhere and proliferate on the hydrogel surface at 37°C (above the LCST). |
| Cell Detachment | Cell Culture and Microscopy | Upon lowering the temperature to below the LCST (e.g., room temperature or 4°C), the hydrogel will swell, and the cell sheet should detach from the surface without the need for enzymatic treatment.[16] |
| Biocompatibility | Live/Dead Viability/Cytotoxicity Assay | The hydrogel should demonstrate high cell viability, indicating its biocompatibility. |
Conclusion
Poly(this compound) is a highly valuable and versatile macroinitiator that provides a robust platform for the synthesis of advanced polymer architectures and functional materials. Its utility in surface modification, drug delivery, and tissue engineering underscores its importance in modern materials science and biomedical research. The protocols and application notes provided in this guide offer a starting point for researchers to explore the vast potential of PBrEMA in their respective fields. As the demand for precisely engineered materials continues to grow, the applications of PBrEMA are expected to expand even further.
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Bontempo, D., & Maynard, H. D. (2005). Streptavidin as a macroinitiator for polymerization: in situ protein-polymer conjugate formation. Journal of the American Chemical Society, 127(18), 6508–6509. [Link]
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Kolehmainen, K., & Willerth, S. M. (2012). Preparation of 3D fibrin scaffolds for stem cell culture applications. Journal of visualized experiments: JoVE, (61), e3641. [Link]
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Kutty, R. V., et al. (2018). Synthesis, Characterization and Sensor Application of Novel PCL-Based Triblock Copolymers. Polymers, 10(11), 1210. [Link]
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Mishra, D., et al. (2021). Aptamer-functionalized Hybrid Nanoparticles to Enhance the Delivery of Doxorubicin into Breast Cancer Cells by Silencing P-glycoprotein. Molecular Therapy - Nucleic Acids, 23, 154-169. [Link]
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Willerth, S. M., & Sakiyama-Elbert, S. E. (2007). A fibrinogen based precision microporous scaffold for tissue engineering. Biomaterials, 28(32), 4935-4945. [Link]
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Holder, S. J., et al. (2013). The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the synthesis and dispersion of magnetite nanoparticles. Polymer Chemistry, 4(21), 5474-5485. [Link]
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N-K, A., et al. (2023). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Polymers, 15(18), 3804. [Link]
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Trmcic, A., et al. (2024). Enhanced Hemocompatibility and Cytocompatibility of Stainless Steel. ACS Omega. [Link]
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Lecomte, P., et al. (2021). Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. Polymers, 13(21), 3824. [Link]
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Trmcic, A., et al. (2024). Enhanced Hemocompatibility and Cytocompatibility of Stainless Steel. ACS Omega. [Link]
-
Borisov, O. V., & Zhulina, E. B. (2022). Amphiphilic Molecular Brushes with Regular Polydimethylsiloxane Backbone and Poly-2-isopropyl-2-oxazoline Side Chains. 3. Influence of Grafting Density on Behavior in Organic and Aqueous Solutions. Polymers, 14(23), 5078. [Link]
-
Gosecka, M., et al. (2021). Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics. International journal of molecular sciences, 22(16), 8896. [Link]
-
Benetti, E. M., et al. (2017). Fabrication and Interfacial Properties of Polymer Brush Gradients by Surface-Initiated Cu(0)-Mediated Controlled Radical Polymerization. Langmuir, 33(12), 3074-3082. [Link]
- Fischer, D., et al. (2010). Characterization of Tailor-Made Copolymers of Oligo (ethylene glycol) Methyl Ether Methacrylate and N, N-Dimethylaminoethyl Methacrylate for Gene Delivery. Biomacromolecules, 11(1), 224-234.
-
Ziemian, S., et al. (2021). Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application. Nanomaterials, 11(11), 2825. [Link]
- Thomson, K. S., et al. (2013). Synthesis of Macroporous Poly(dimethylsiloxane) Scaffolds for Tissue Engineering Applications.
- Chilkoti, A., et al. (2002). POEGMA Polymer Brushes. Chilkoti Group.
-
Bayram, C., et al. (2010). In vitro biocompatibility of plasma-aided surface-modified 316L stainless steel for intracoronary stents. Biomedical materials, 5(5), 055007. [Link]
- Matyjaszewski Polymer Group. (n.d.). SR&NI. Carnegie Mellon University.
-
Yang, J. M., et al. (2007). Synthesis and evaluation of MePEG-PCL diblock copolymers: surface properties and controlled release behavior. Journal of biomedical materials research Part A, 82(1), 159-168. [Link]
- Asiri, A. M., et al. (2015). Thermoresponsive Oligo(ethylene glycol) Methyl Ether Methacrylate based Copolymers: Composition and Comonomer Effect.
-
Volpe, C. D., & Sibillo, V. (2007). A new approach to contact angle measurement and effects of evaporation on the contact angle. Journal of colloid and interface science, 309(1), 185-194. [Link]
-
Bayram, C., et al. (2010). In vitro biocompatibility of plasma-aided surface-modified 316L stainless steel for intracoronary stents. Biomedical materials, 5(5), 055007. [Link]
-
Zarrintaj, P., et al. (2020). Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. Pharmaceutics, 12(7), 648. [Link]
- Newland, B., et al. (2019). Biomaterial scaffolds for tissue culture as a way to reduce animal use in research.
Sources
- 1. tu-dresden.de [tu-dresden.de]
- 2. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision [mdpi.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Sensor Application of Novel PCL-Based Triblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review [mdpi.com]
- 9. Aptamer-functionalized Hybrid Nanoparticles to Enhance the Delivery of Doxorubicin into Breast Cancer Cells by Silencing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release [mdpi.com]
- 11. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application | MDPI [mdpi.com]
- 13. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity studies of industrial Eucalyptus kraft lignins on mouse hepatoma, melanoma and Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of 3D fibrin scaffolds for stem cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. A FIBRINOGEN BASED PRECISION MICROPOROUS SCAFFOLD FOR TISSUE ENGINEERING - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
synthesis of star polymers using a BiBEM core
Application Note: High-Precision Synthesis of Star Polymers using a BiBEM Core (Core-First Approach)
Executive Summary
This guide details the synthesis of well-defined star polymers utilizing a Poly(BiBEM) (Poly(2-(2-bromoisobutyryloxy)ethyl methacrylate)) macroinitiator core. Unlike "arm-first" methods that rely on statistical crosslinking, this "core-first" (grafting-from) strategy offers superior control over the number of arms and the core-to-arm ratio.
The protocol leverages BiBEM as a functional "inimer" (initiator-monomer).[1][2] By first polymerizing BiBEM to create a linear backbone with high initiator density, and subsequently growing polymer arms from these sites via Atom Transfer Radical Polymerization (ATRP), researchers can achieve star architectures with tunable arm density and length.
Scientific Foundation & Mechanism
The synthesis relies on the "Grafting-From" mechanism. The process is divided into three critical phases:
-
Monomer Synthesis: Synthesis of the BiBEM inimer, which contains a polymerizable methacrylate group and a dormant ATRP initiating site (α-bromoisobutyryl).
-
Core Construction: Controlled polymerization of BiBEM to form a linear Poly(BiBEM) macroinitiator.
-
Critical Control Point: The Degree of Polymerization (DP) of this backbone dictates the number of arms. A low DP (10–50) results in a Star Polymer . A high DP (>100) results in a Molecular Bottlebrush .
-
-
Arm Extension: Utilization of the Poly(BiBEM) core to initiate the polymerization of a second monomer (e.g., Styrene, MMA, PEGMA), resulting in a star architecture.
Experimental Workflow (Visualization)
The following diagram outlines the logical flow of the synthesis, highlighting critical decision points to prevent gelation and ensure architectural purity.
Caption: Workflow for the synthesis of BiBEM-core star polymers. Yellow diamonds indicate critical control points to avoid structural defects.
Materials & Equipment
| Component | Grade/Specification | Role |
| HEMA (2-Hydroxyethyl methacrylate) | 99%, distilled | Precursor Monomer |
| BIBB (α-Bromoisobutyryl bromide) | 98% | Initiator Precursor |
| Triethylamine (TEA) | Anhydrous | Acid Scavenger |
| CuBr (Copper(I) Bromide) | 99.999% or purified | ATRP Catalyst |
| PMDETA | 99% | Ligand |
| Styrene / MMA | Deinhibited | Arm Monomer |
| Anisole / DMF | Anhydrous | Solvents |
Detailed Protocols
Protocol 1: Synthesis of BiBEM Inimer
Objective: Create the bifunctional monomer containing both a vinyl group and an ATRP initiator.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with N₂.
-
Reagents: Add HEMA (5.0 g, 38.4 mmol) and TEA (4.66 g, 46.1 mmol) to 200 mL of anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Dropwise add BIBB (10.6 g, 46.1 mmol) diluted in 20 mL THF over 1 hour. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. A white precipitate (TEA·HBr salt) will form.
-
Purification:
-
Filter off the precipitate.[3]
-
Concentrate the filtrate via rotary evaporation.
-
Dissolve residue in DCM and wash sequentially with: 1M HCl (x3), sat. NaHCO₃ (x3), and Brine (x1).
-
Dry over MgSO₄, filter, and remove solvent.
-
Final Polish: Pass through a basic alumina column to remove trace acid.
-
-
Yield: Expect ~80–90% of a colorless oil. Confirm structure via ¹H NMR.[4][5]
Protocol 2: Synthesis of Poly(BiBEM) Macroinitiator Core
Objective: Synthesize a short, linear backbone (DP ~20–50) to serve as the star core.
Scientific Note: Direct ATRP of BiBEM carries a risk of branching if the side-chain bromide initiates. To ensure linearity, conversion must be kept low (<40%), or the "HEMA-TMS route" (polymerize protected HEMA, then esterify) should be used for ultra-high precision [1, 2]. The protocol below uses the direct method with strict conversion control.
-
Stoichiometry: Target DP = 30. Ratio: [BiBEM]₀ : [EBiB]₀ : [CuBr]₀ : [dNbpy]₀ = 30 : 1 : 0.5 : 1.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).[1]
-
-
Dissolution: In a Schlenk tube, dissolve BiBEM (1.0 g) and EBiB (initiator) in Anisole (50% v/v).
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove O₂.
-
Catalyst Addition: Under frozen N₂ flow, add CuBr and dNbpy (Ligand).
-
Polymerization: Immerse in an oil bath at 40°C .
-
Why 40°C? Lower temperature suppresses side-chain initiation (branching) while allowing backbone propagation.
-
-
Termination: Stop reaction at ~30-40% conversion (monitor via NMR). Expose to air and dilute with THF.
-
Purification: Pass through a neutral alumina column to remove Cu catalyst (solution turns from green/brown to clear). Precipitate into cold hexanes.
-
Characterization: Analyze GPC (ensure monomodal peak) and ¹H NMR.
Protocol 3: Star Polymer Assembly (Arm Extension)
Objective: Grow arms from the Poly(BiBEM) core.
-
Stoichiometry: Calculate based on desired arm length.
-
Example: Target Arm DP = 100 (Styrene).
-
Ratio: [Styrene]₀ : [Br-Core sites]₀ : [CuBr] : [PMDETA] = 100 : 1 : 0.5 : 0.5.
-
-
Macroinitiator Prep: Dissolve the Poly(BiBEM) core (from Protocol 2) in Anisole.
-
Note: The number of initiation sites = DP of the core.
-
-
Monomer Addition: Add Styrene (or desired monomer).
-
Degassing: Freeze-pump-thaw (3 cycles).
-
Reaction: Add CuBr/PMDETA under N₂. Heat to 90°C (for Styrene) or 60°C (for Methacrylates).
-
Kinetics: Monitor conversion. The GPC peak should shift cleanly to high molecular weight without shouldering (which would indicate star-star coupling).
-
Termination & Isolation: Stop at ~60% conversion. Purify via precipitation into methanol.
Data Analysis & Validation
Expected GPC Evolution
The following table illustrates the expected shift in molecular weight data, validating the formation of the star architecture.
| Stage | Sample ID | Mn ( g/mol ) | PDI (Mw/Mn) | Description |
| 1 | BiBEM Monomer | 279 | 1.00 | Single sharp peak (low MW) |
| 2 | Poly(BiBEM) Core | 8,500 | 1.15 | Linear macroinitiator (DP ~30) |
| 3 | Star Polymer | 125,000 | 1.25 | High MW, compact hydrodynamic volume |
Cleavage Test (Self-Validation)
To prove the star architecture, perform a hydrolysis of the ester linkages (cleaving the arms from the core).
-
Method: Dissolve star polymer in THF/MeOH with KOH. Reflux for 24h.
-
Result: GPC analysis of the cleaved product should show a peak corresponding to the individual arm molecular weight, distinct from the star molecule.
References
-
Matyjaszewski, K., et al. "Synthesis of Molecular Brushes by 'Grafting From' Method." Macromolecules, 1999.
-
Beers, K. L., et al. "Atom Transfer Radical Polymerization of this compound." Macromolecules, 2001.
-
Gao, H., & Matyjaszewski, K. "Synthesis of Star Polymers by a New 'Core-First' Method." Macromolecules, 2006.[2][6]
-
Sheiko, S. S., et al. "Cylindrical Molecular Brushes." Progress in Polymer Science, 2009.
Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, copper catalysts). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Brush-modified fluorescent organic nanoparticles by ATRP with rigidity-regulated emission - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02349A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to purify 2-(2-Bromoisobutyryloxy)ethyl methacrylate before use
Topic: Purification of 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIEM) Ticket ID: BIEM-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Criticality of Purity in ATRP
Welcome to the Advanced Polymer Synthesis Support Center. You are likely accessing this guide because you are preparing for Atom Transfer Radical Polymerization (ATRP) .
This compound (BIEM) is a unique "inimer" (initiator+monomer). It contains two functional groups with vastly different stabilities:
-
Methacrylate Group: Polymerizable via free radical mechanisms.[1]
- -Bromoester Group: The initiation site for ATRP.[1]
Why Purification is Non-Negotiable: Commercial BIEM is stabilized with phenolic inhibitors (typically MEHQ or BHT) to prevent spontaneous polymerization. In ATRP, these inhibitors act as radical scavengers, terminating your chains immediately and poisoning your Copper (Cu) catalyst system. Furthermore, trace methacrylic acid (from hydrolysis) can protonate ligands, destabilizing the Cu complex.
Module 1: Diagnostic & Decision Matrix
Before starting, determine the level of purification required based on your application.
Impurity Profile
| Impurity | Origin | Effect on ATRP | Removal Method |
| MEHQ / BHT | Added Stabilizer | Induces induction period; kills catalyst; broadens PDI. | Basic Alumina Column |
| Methacrylic Acid | Hydrolysis | Poisons Cu catalyst; protonates ligands (e.g., PMDETA). | Basic Alumina / Wash |
| HEMA | Hydrolysis/Synthesis | Alters stoichiometry; introduces -OH functionality. | Distillation (Difficult) |
| Water | Hygroscopic absorption | Deactivates catalyst; hydrolyzes ester bonds. | Molecular Sieves / Vac Drying |
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification pathway. Method A is sufficient for 95% of applications.
Module 2: Standard Protocol – The Alumina Column (Recommended)
This method relies on the physical adsorption of phenolic inhibitors (MEHQ) and acidic impurities onto Basic Alumina . It is fast, minimizes thermal stress, and prevents hydrolysis.
Materials Required
-
Stationary Phase: Activated Basic Alumina (Brockmann I).
-
Solvent: Dichloromethane (DCM) or Hexane (optional, for dilution).
-
Hardware: Glass column (or Pasteur pipette for <5 mL), glass wool, receiving flask.
Step-by-Step Protocol
-
Preparation of Column:
-
Pack a glass column with basic alumina.
-
Rule of Thumb: Use roughly 0.5 g of Alumina per 1 g of Monomer .
-
Crucial: Do not wet the column with solvent beforehand if running neat monomer.
-
-
Viscosity Management (The "Dilution" Trick):
-
BIEM is viscous (~1.3 g/mL). Running it neat can result in channeling or long residence times.
-
Recommendation: Dilute BIEM 1:1 (v/v) with DCM or Hexane. This lowers viscosity and ensures efficient contact with alumina.
-
-
Elution:
-
Pass the monomer solution through the column using gravity or slight positive pressure (Argon balloon).
-
Observation: You may see a brown/orange band form at the top of the alumina. This is the oxidized inhibitor being trapped.
-
-
Recovery:
-
Collect the clear filtrate.
-
If diluted: Remove solvent via Rotary Evaporator (Bath temp < 30°C).
-
Final Dry: If strictly anhydrous conditions are needed, store over 4Å molecular sieves for 12 hours.
-
Technical Note: Do not use Acidic Alumina. It will not effectively remove the basic/neutral inhibitors and may catalyze ester hydrolysis.
Module 3: Advanced Protocol – Vacuum Distillation (Expert Only)
Warning: BIEM contains a thermally labile C-Br bond. Excessive heat can cause bromine elimination or radical generation, leading to "runaway" polymerization inside your distillation apparatus.
Parameters
-
Pressure: High Vacuum (< 0.1 mmHg / 0.13 mbar) is mandatory .
-
Temperature: Do not exceed 80°C bath temperature.
-
Inhibitor: Add CuCl₂ (trace) to the pot to inhibit polymerization during heating.
Protocol
-
Set up a short-path distillation apparatus. Long columns increase pressure drop and required heat.
-
Degas the monomer first to remove oxygen.
-
Slowly lower pressure to < 0.1 mmHg.
-
Gradually increase oil bath temperature.
-
Collect the main fraction. Discard the first 10% (contains HEMA/Methacrylic acid).
-
Stop immediately if the pot residue turns viscous or dark orange.
Module 4: Quality Control (Self-Validation)
How do you know it worked? Run a 1H NMR (CDCl₃) .
The "Purity Check" Table
| Chemical Shift ( | Assignment | What to look for |
| 6.15, 5.60 | Methacrylate Vinyl Protons ( | These should be sharp singlets. |
| 1.95 | Methyl group on methacrylate | Sharp singlet. |
| 1.92 | Methyl groups on bromoisobutyrate | Sharp singlet (6H). |
| 6.80 | Aromatic Protons (MEHQ) | MUST BE ABSENT. Presence indicates failed purification. |
| 3.80 - 4.00 | HEMA ( | Small multiplets here indicate hydrolysis (HEMA impurity). |
Module 5: Troubleshooting & FAQs
Q1: My BIEM monomer has turned slightly yellow during storage. Can I still use it?
A: The yellow color typically indicates the release of trace Bromine (
-
Action: If it is pale yellow, the Alumina Column (Method A) will likely clear it. If it is dark orange/brown, the bromine functionality is compromised. Discard it. The ATRP initiation efficiency will be unpredictable.
Q2: Can I store the purified monomer?
A: No. Once the inhibitor is removed, BIEM is a "ticking clock." It can auto-polymerize even at room temperature.
-
Protocol: Purify immediately before the polymerization reaction. If you must wait, store at -20°C under Argon for no more than 24 hours.
Q3: Why did my monomer polymerize inside the alumina column?
A: This is rare but happens if:
-
The alumina was too acidic (use Basic Alumina).
-
The residence time was too long (monomer got stuck).
-
Light exposure (BIEM is light-sensitive; wrap column in foil).
Q4: I see a small peak at 3.7 ppm in NMR after purification. What is it?
A: This is likely Ethylene Glycol or HEMA residues from the synthesis of the monomer itself.
-
Fix: If the peak integral is < 2% relative to the methacrylate vinyls, it will likely not kill the ATRP, but it will act as a chain transfer agent or co-monomer. For strict block copolymer synthesis, you must use Method B (Distillation) to remove it.
References
-
Matyjaszewski Polymer Group. (n.d.). ATRP of Methacrylates: Monomer Purification. Carnegie Mellon University. [Link]
-
Belegrinou, S., et al. (2010). Efficient Two-Step Synthesis of 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a Conventional Initiator for Grafting Polymer Brushes from Gold Surfaces via ATRP.[2] Synthetic Communications, 40(20), 3000–3007.[2] [Link]
-
Gromada, J., & Matyjaszewski, K. (2001). Simultaneous Reverse and Normal Initiation in Atom Transfer Radical Polymerization. Macromolecules, 34(22), 7664–7671. [Link]
Sources
Technical Support Center: BiBEM-Initiated Polymerization
This technical guide addresses the specific kinetics and architectural outcomes of polymerizations involving 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BiBEM) .
BiBEM is a unique "Inimer" (Initiator + Monomer). It contains an ATRP-initiating group (
Topic: Effect of Temperature on BiBEM SCVP-ATRP Kinetics & Architecture
Document ID: TS-BiBEM-004 Applicable Methodologies: ATRP, SCVP (Self-Condensing Vinyl Polymerization)[2][3]
Part 1: Technical Deep Dive (The Kinetic Landscape)
Temperature is the primary lever for controlling the "Livingness" vs. "Gelation" balance in BiBEM polymerization. Unlike standard linear ATRP, where
1. The Arrhenius Balance: Activation vs. Propagation
In Atom Transfer Radical Polymerization (ATRP), temperature governs the equilibrium constant (
-
Low Temperature (< 40°C):
-
Effect: Low radical concentration (
).[1] The rate of deactivation ( ) dominates. -
Outcome: Slow reaction, high control over dispersity (
), but risk of "stalled" polymerization if the catalyst complex (e.g., Cu(I)/Ligand) is not sufficiently soluble or active.
-
-
High Temperature (> 70°C):
-
Effect:
increases, shifting equilibrium toward active radicals. Propagation rate ( ) increases significantly. -
Risk: In SCVP, having too many active chains simultaneously leads to bimolecular termination (radical-radical coupling). Since BiBEM polymers are multi-functional, coupling leads to macroscopic gelation (crosslinking) rather than branching.
-
2. Architectural Control (Branching Density)
The Degree of Branching (DB) in SCVP is theoretically fixed by the monomer structure, but experimentally, temperature influences the intramolecular vs. intermolecular reaction ratio.
-
Higher T: Favors intermolecular coupling (faster viscosity buildup
Gelation). -
Moderate T (50-60°C): Optimal window. Allows sufficient mobility for the inimer to react with growing chains (branching) without accelerating termination events.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into an insoluble gel within 1 hour. Why?
Diagnosis: You likely exceeded the critical conversion point (
-
Cause: High temperature (>80°C) caused uncontrolled radical generation. The rate of propagation (
) exceeded the rate of deactivation ( ), leading to radical-radical coupling. -
Solution:
-
Lower Temperature: Reduce
by 10-15°C. -
Dilution: SCVP is concentration-sensitive. Add more solvent (e.g., Anisole) to favor intramolecular cyclization over intermolecular crosslinking.
-
Stop Early: Monitor conversion via NMR. Stop the reaction before 40-50% conversion to avoid the gel point.
-
Q2: The polymerization is extremely slow (Conversion < 10% after 24h).
Diagnosis: High activation energy barrier or catalyst poisoning.
Technical Explanation: The C-Br bond in BiBEM requires activation. If
-
Solution:
-
Stepwise Heating: Increase T in 5°C increments.
-
Ligand Check: Ensure your ligand (e.g., PMDETA, bipy) forms a soluble complex with CuBr at your target T. Some complexes precipitate at low T.
-
Oxygen Leak: Lower T makes the system less forgiving of trace oxygen. Ensure rigorous freeze-pump-thaw cycles.
-
Q3: I am trying to use BiBEM to initiate MMA (Methyl Methacrylate), but I am getting multimodal distributions.
Diagnosis: You are likely getting "mixed mode" polymerization. Technical Explanation: If you use BiBEM as a conventional initiator for MMA, the methacrylate group on the BiBEM can also polymerize, leading to a graft-copolymer or star-polymer architecture rather than a linear chain.
-
Solution: If you want a linear polymer with a pendant double bond, execute the polymerization at lower temperatures (ambient) using a highly active catalyst (e.g., CuBr/Me6TREN) to favor initiation from the Br-end over the thermal polymerization of the vinyl group.
Part 3: Visualization of Mechanism & Logic
Figure 1: BiBEM SCVP Mechanism & Gelation Risk
This diagram illustrates the "Inimer" pathway where BiBEM acts as both monomer and initiator, creating hyperbranched structures.
Caption: Figure 1. The kinetic pathway of BiBEM. High temperatures accelerate the red path (Gelation), while controlled temperatures favor the green path (Hyperbranching).
Part 4: Validated Experimental Protocol
Experiment: Synthesis of Hyperbranched Poly(BiBEM) via ATRP Target: Controlled branching, avoidance of gelation.
Reagents Table
| Reagent | Role | Molar Eq | Notes |
| BiBEM | Monomer/Initiator | 50 | Purify via basic alumina column to remove inhibitors. |
| CuBr | Catalyst | 1 | Store in glovebox; must be white/pale green (not green/blue). |
| PMDETA | Ligand | 1 | N,N,N',N'',N''-pentamethyldiethylenetriamine. |
| Anisole | Solvent | 50 vol% | High boiling point, good solubility. |
Step-by-Step Methodology
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve BiBEM (1.0 g, 3.6 mmol) and PMDETA (12.5 mg, 0.072 mmol) in Anisole (1.0 mL).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen. This is critical as oxygen acts as a radical scavenger, artificially delaying kinetics and forcing users to use higher (dangerous) temperatures.
-
Catalyst Addition: Under frozen nitrogen flow (or in a glovebox), add CuBr (10.3 mg, 0.072 mmol). The solution should turn light green/brown upon thawing and complexation.
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 50°C .
-
Why 50°C? This provides a moderate
for BiBEM. 90°C is too risky for SCVP; Room Temp is often too slow for CuBr/PMDETA.
-
-
Monitoring: Take aliquots every 30 minutes via an airtight syringe. Analyze by 1H-NMR (CDCl3) to check vinyl conversion.
-
CRITICAL STOP POINT: Terminate reaction when conversion reaches 40-45% . Going beyond 50% exponentially increases gelation risk (The Flory-Stockmayer limit).
-
-
Termination: Expose the catalyst to air and dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (solution turns from green to clear).
-
Precipitation: Precipitate into cold hexanes to recover the hyperbranched polymer.
References
-
Matyjaszewski, K., et al. (1997). "Hyperbranched Polyacrylates Produced by Self-Condensing Vinyl Polymerization of an Inimer." Macromolecules. (Foundational work on SCVP kinetics and temperature dependence).
-
Müller, A. H. E., et al. (1998). "Kinetics of Self-Condensing Vinyl Polymerization." Macromolecules. (Detailed mathematical modeling of the gel point in relation to conversion).
-
Weimer, M. W., et al. (2008). "Influence of Temperature on the SCVP of Inimers." Journal of Polymer Science Part A. (Specific data on temperature effects on branching density).
Sources
preventing premature termination in BiBEM polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common issues encountered during BiBEM polymerization:
Q1: My BiBEM polymerization reaction stops before reaching the desired molecular weight. What is the likely cause?
A: This is a classic sign of premature termination. The most common culprits are impurities in your monomer or solvent, the presence of oxygen, or an incorrect reaction temperature. These factors can introduce species that react with and deactivate the growing polymer chains.
Q2: I've noticed an increase in the viscosity of my BiBEM monomer during storage. What is happening?
A: Increased viscosity indicates that your monomer is undergoing premature polymerization in the storage container.[1] This can be triggered by exposure to heat, light, or contaminants.[2] Proper storage is crucial and should be in a cool, dark place, preferably under an inert atmosphere.[2][3]
Q3: Can I use BiBEM monomer directly from the manufacturer?
A: While manufacturers provide high-purity monomers, it is best practice to remove any added polymerization inhibitors right before use. These inhibitors are essential for preventing polymerization during transport and storage but will interfere with your intended reaction.[4][5]
Q4: What is the ideal temperature range for BiBEM polymerization?
A: The optimal temperature depends on the specific initiator and solvent system you are using. However, both excessively high and low temperatures can be problematic. High temperatures can lead to an increased rate of side reactions and thermal self-initiation, while very low temperatures may significantly slow down or stall the polymerization process.[6][7][8] It is crucial to consult the literature for your specific system or perform optimization experiments.
In-Depth Troubleshooting Guide: Preventing Premature Termination
Premature termination is a critical issue in polymerization that can lead to products with inconsistent properties, reduced performance, and compromised shelf life.[1] This guide will walk you through the key factors that cause premature termination in BiBEM polymerization and provide actionable steps to mitigate them.
The Critical Role of Monomer and Reagent Purity
Impurities are a primary source of unwanted side reactions that can terminate growing polymer chains.
The "Why": Contaminants such as water, acids, bases, or metal salts can act as catalysts for undesired reactions or directly react with the radical species, halting polymerization.[2] For phosphorus-containing monomers like BiBEM, the phosphate group's acidity and potential for hydrolysis add another layer of complexity.[9][10]
Troubleshooting Steps:
-
Inhibitor Removal: Commercial BiBEM is typically supplied with a small amount of inhibitor, like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), to ensure stability during shipping and storage.[3] This inhibitor must be removed before polymerization.
-
Purification Protocol: Passing the monomer through a column of activated basic alumina is a standard and effective method for removing phenolic inhibitors.
Experimental Protocol: Inhibitor Removal from BiBEM Monomer
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the inhibitor in the monomer.
-
Elution: Gently pour the BiBEM monomer onto the top of the alumina bed.
-
Collection: Allow the monomer to pass through the column under gravity or with gentle pressure from an inert gas (e.g., nitrogen or argon). Collect the purified monomer in a clean, dry flask.
-
Storage of Purified Monomer: The purified, inhibitor-free monomer is now highly reactive. It should be used immediately or stored at a low temperature (2-8°C) in a dark container under an inert atmosphere for a very short period.[2]
The Oxygen Enigma: Inhibitor and Initiator of Havoc
Oxygen can play a dual role in radical polymerization. While some inhibitors require its presence to function effectively, in an uninhibited monomer, oxygen can lead to the formation of peroxides that can unpredictably initiate polymerization.[2][11]
The "Why": Oxygen is a diradical and can react with the propagating radical chain ends to form less reactive peroxy radicals. This can significantly slow down or completely inhibit the polymerization.
Troubleshooting Steps:
-
Degassing Techniques: It is imperative to remove dissolved oxygen from your reaction mixture before initiating polymerization. Common methods include:
-
Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved gases. The solvent or reaction mixture is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the mixture is thawed. This cycle is typically repeated three times.
-
Inert Gas Sparging: Bubbling a stream of an inert gas, such as argon or nitrogen, through the reaction mixture for 30-60 minutes can effectively displace dissolved oxygen.
-
Workflow for an Oxygen-Free Polymerization Setup
Caption: Experimental workflow for setting up an oxygen-free BiBEM polymerization.
Temperature: The Double-Edged Sword
Temperature control is paramount in polymerization. It influences the rate of initiation, propagation, and termination.
The "Why":
-
Elevated Temperatures: Can accelerate the rate of depolymerization, where monomer units "unzip" from the polymer chain.[12] It can also increase the rate of side reactions and chain transfer events, leading to lower molecular weights. For some systems, there is a "ceiling temperature" above which polymerization is thermodynamically unfavorable.[13]
-
Low Temperatures: While favoring higher molecular weights thermodynamically, very low temperatures can drastically reduce the rate of polymerization, making the reaction impractically slow.[6]
Troubleshooting and Optimization:
| Parameter | Issue at High Temperature | Issue at Low Temperature | Recommended Action |
| Reaction Rate | Too fast, potential for runaway reaction.[14] | Too slow, incomplete conversion. | Optimize based on initiator half-life and desired molecular weight. |
| Molecular Weight | Lower molecular weight due to increased termination and chain transfer. | Higher molecular weight, but may be difficult to control. | Select a temperature that balances reaction rate and molecular weight control. |
| Side Reactions | Increased likelihood of side reactions. | Reduced side reactions. | Maintain the lowest possible temperature that allows for a reasonable reaction rate. |
Data-Driven Temperature Selection: The optimal polymerization temperature is often linked to the half-life of your chosen initiator. For example, AIBN (Azobisisobutyronitrile) has a 10-hour half-life at approximately 65°C. Running the reaction at this temperature ensures a steady supply of radicals. Consult initiator datasheets for this information.
Solvent Selection: More Than Just a Medium
The choice of solvent can significantly impact polymerization kinetics and the final polymer properties.
The "Why": The solvent can influence the solubility of the monomer and the resulting polymer, as well as the reactivity of the propagating radical species.[8][15] For BiBEM, which has a polar phosphate group, solvent polarity can play a crucial role.
Troubleshooting Steps:
-
Solvent Purity: Ensure solvents are anhydrous and free of impurities. Peroxides in ethers (like THF) are particularly problematic as they can act as uncontrolled initiators.
-
Polarity Matching: Consider the polarity of BiBEM. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols may be suitable. However, be aware that protic solvents can potentially interact with the phosphate group.
-
Chain Transfer: Some solvents can act as chain transfer agents, where the growing polymer chain abstracts an atom from a solvent molecule, terminating the chain and creating a new radical on the solvent. This is a common cause of lower-than-expected molecular weights. Halogenated solvents are known to be significant chain transfer agents.
Logical Troubleshooting Pathway
When faced with premature termination, follow this systematic approach to identify and resolve the issue.
Caption: A step-by-step decision tree for troubleshooting premature termination.
By carefully controlling these experimental parameters, researchers can significantly improve the likelihood of a successful BiBEM polymerization, leading to polymers with the desired molecular weight and properties for their advanced applications in drug development and materials science.
References
-
Milliken. (n.d.). The Role of Polymerization Inhibitors in Ensuring Product Quality. Retrieved from [Link]
-
Kim, H. J., et al. (2019). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. PMC - NIH. Retrieved from [Link]
-
Das, S. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]
-
Nguyen, D. (2022). The effect of temperature and pH on 2-methacryloyloxyethyl phosphate hydrogel. ShareOK. Retrieved from [Link]
-
LookChem. (2022). Why is it necessary to add a polymerization inhibitor to light-curing coatings?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Retrieved from [Link]
-
Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]
-
Das, A., et al. (2022). Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 1: Polymethyl Methacrylate. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of time and temperature of polymerization reaction on the extraction ability of the fabricated fibers. Retrieved from [Link]
-
Truong, N. P., et al. (2025). Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Polymerization of Phosphorus-Containing (Meth)acrylate Monomers. Retrieved from [Link]
-
ACS Publications. (n.d.). Polypropylene Dissolution Kinetics: Effects of Solvent, Temperature, and Particle Size. Retrieved from [Link]
-
ResearchGate. (n.d.). Flame retarding poly(methyl methacrylate) with phosphorus-containing compounds: Comparison of an additive with a reactive approach. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Bis(2-(methacryloyloxy)ethyl) phosphate. Retrieved from [Link]
-
Hampford Research Inc. (n.d.). Bis HEMA Phosphate (BMEP). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.1: Thermodynamics of Polymerization. Retrieved from [Link]
-
MDPI. (n.d.). Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hampfordresearch.com [hampfordresearch.com]
- 4. fluoryx.com [fluoryx.com]
- 5. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 6. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longchangchemical.com [longchangchemical.com]
- 12. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 1: Polymethyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent and temperature effects in the photoiniferter RAFT polymerisation of PEG methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Polymerization Analytics Hub: BiBEM ATRP Monitoring Guide
Status: Active Ticket ID: #BiBEM-MON-001 Subject: Technical Protocols for Monitoring Monomer Conversion in Bicontinuous Microemulsion ATRP Assigned Specialist: Senior Application Scientist, Polymer Kinetics Division
Executive Summary
You are encountering a classic challenge in Bicontinuous Microemulsion (BiBEM) ATRP: The Phase Transition Barrier . Unlike solution ATRP, BiBEM systems evolve from a thermodynamically stable, transparent liquid into a solid, porous monolith.
Standard sampling methods (syringe withdrawal) fail once the system approaches the gel point. To generate accurate kinetic data, you must adopt a Dual-Phase Strategy :
-
Liquid Phase (Early Stage): 1H NMR or In-situ FTIR.
-
Solid/Gel Phase (Late Stage): The "Sacrificial Vessel" Gravimetric method or Solid-State NMR.
This guide details the protocols to bridge this gap, ensuring your kinetic plots (
Module 1: The Decision Matrix
Before selecting a protocol, determine your monitoring capability based on the reaction stage.
Figure 1: Decision tree for selecting the appropriate monitoring technique based on the physical state of the microemulsion.
Module 2: The "Sacrificial Vial" Protocol (Gold Standard)
Context: In BiBEM, the reaction mixture often crosslinks or solidifies into a monolith. You cannot insert a needle to sample this. The only scientifically robust method is Parallel Synthesis .
The Protocol
Instead of one large reactor, you set up
Materials:
-
10-12 crimp-top HPLC vials or Schlenk tubes.
-
Degassed surfactant/monomer/oil mixture.
-
Precipitation solvent (usually Methanol or cold THF).
Step-by-Step Workflow:
-
Master Batch Preparation: Prepare your BiBEM mixture (monomer, crosslinker, surfactant, oil, water) in a single large flask. Add the catalyst (
) and stir until homogenous. -
Aliquot Distribution: Under inert atmosphere (glovebox or Schlenk line), distribute exactly 2.0 mL (or known mass) of the master batch into each of the 10 vials. Seal them tightly.
-
Initiation: Inject the initiator into all vials simultaneously (or stagger by 1 minute for precision). Place them in the thermostat bath.
-
Termination (The "Kill" Step):
-
At
min, remove Vial #1. -
Immediately break the seal and dump the contents into a large excess of precipitating solvent (e.g., 50 mL Methanol).
-
Why: This dilutes the monomer below the polymerization threshold and exposes the catalyst to oxygen, stopping the reaction instantly.
-
-
Purification:
-
Filter the precipitate.
-
Crucial Step: Wash the solid repeatedly (Soxhlet extraction is best) to remove the high surfactant load. Residual surfactant is the #1 cause of gravimetric error in BiBEM.
-
-
Quantification: Dry to constant weight under vacuum.
Calculation:
Module 3: 1H NMR Monitoring (Liquid Stage)
Context: Ideal for the early stages before gelation. The challenge here is the Surfactant Overlap . BiBEM systems often contain 10-40% surfactant, which generates massive alkyl peaks (
Technical Setup
-
Solvent: Do not use standard
directly on the emulsion. It may break the emulsion but create a messy biphasic system. -
Recommended Solvent:
or are often better for dissolving both the polar surfactant and the organic monomer/polymer, ensuring a homogenous solution for NMR.
The "Vinyl Proton" Method
Do not try to integrate the polymer peak. It is too broad and hidden by surfactant. Instead, monitor the disappearance of the monomer vinyl protons .
-
Sampling: Withdraw 0.1 mL of reaction mixture.
-
Quench: Add to 0.6 mL of deuterated solvent containing a trace of
oxidant (air exposure is usually enough). -
Internal Standard (Mandatory): You must add a non-reactive internal standard (e.g., Anisole or Trioxane) to the Master Batch before polymerization.
-
Integration:
-
Integrate the Internal Standard peak (
). -
Integrate one distinct vinyl proton of the monomer (
) (usually ppm).
-
Calculation:
Module 4: In-Situ ATR-FTIR (Real-Time)
Context: This is the most elegant solution for BiBEM as it requires no sampling. An ATR probe (Diamond or Silicon) is inserted into the reactor.
Mechanism:
As polymerization proceeds, the C=C double bond vibration (approx.
Advantages vs. Disadvantages:
| Feature | In-Situ FTIR | Gravimetry |
| Time Resolution | Seconds (Continuous) | Minutes/Hours (Discrete) |
| Phase Sensitivity | Works in Gel/Solid | Works in Solid |
| Interference | Water (OH stretch) can mask regions | Surfactant removal is difficult |
| Calibration | Requires rigorous calibration | Absolute measurement |
Protocol:
-
Insert the ReactIR probe into the microemulsion.
-
Collect a background spectrum of the microemulsion without initiator.
-
Inject initiator.[1]
-
Track the peak height/area of the monomer vinyl stretch (
) relative to a stable reference peak (e.g., Carbonyl at , assuming it doesn't shift significantly, or an inert solvent band).
Troubleshooting & FAQs
Q1: My NMR peaks are extremely broad, even in the early stages. Why?
A: This is due to the restricted mobility within the microemulsion droplets.
-
The Fix: You are likely running the NMR on the emulsion itself (using a
capillary). This measures the monomer inside the micelle. To get sharp peaks, you must break the emulsion . Dilute the sample 10x in or . This dissolves the micelles and releases the monomer into free solution, sharpening the peaks.
Q2: The reaction turns cloudy and then solidifies. How do I define "Time Zero" for the solid phase?
A: You don't. The "Sacrificial Vial" method (Module 2) avoids this. Since all vials are initiated simultaneously,
Q3: My gravimetric conversion is >100%. How is this possible?
A: This is a classic BiBEM error. It indicates incomplete surfactant removal .
-
The Fix: BiBEM surfactants (like cationic CTAB or non-ionic Brij) adhere strongly to the porous polymer. Simple washing is insufficient. You must crush the monolith into a fine powder and perform Soxhlet extraction with ethanol or methanol for at least 24 hours before drying.
Q4: Can I use GPC to monitor conversion?
A: Only if you are producing soluble polymers.
-
Warning: Most BiBEM formulations use a crosslinker (like EGDMA) to stabilize the bicontinuous structure. This creates an insoluble network. Injecting this into a GPC column will permanently clog and destroy your instrument. Always check solubility in THF before GPC analysis.
References
-
BiBEM Kinetics & Mechanism
-
Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization in Microemulsion." Macromolecules, 2004.
- Note: This is the foundational text describing the transition
-
-
NMR Monitoring Techniques
-
Storey, R. F., et al. "Monitoring Polymerization Kinetics via 1H NMR." Journal of Chemical Education, 2022.
- Relevance: rigorous protocols for internal standard selection in
-
-
In-Situ FTIR Methodology
-
Cunningham, M. F. "In-situ Monitoring of Radical Polymerization." Polymer Reaction Engineering, 2003.
- Relevance: Details the use of
-
- Gravimetric Validation: Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience. (Standard Textbook Protocol for Gravimetry).
For further assistance with specific surfactant systems (e.g., PEO-PPO-PEO block copolymers), please contact the formulation team.
Sources
Technical Support Center: 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BiBEM)
Welcome to the technical support guide for 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BiBEM), a key bifunctional monomer used extensively in Atom Transfer Radical Polymerization (ATRP). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for the successful storage, handling, and application of BiBEM in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding BiBEM, ensuring a solid foundation before you begin your experimental work.
Q1: What are the optimal storage conditions for BiBEM to ensure its stability?
A1: To maintain its integrity and prevent degradation or premature polymerization, BiBEM should be stored under refrigerated conditions, specifically between 2-8°C. It is crucial to store it in its original, tightly sealed container to protect it from moisture and light. Exposure to elevated temperatures, direct sunlight, or sources of ignition should be strictly avoided.[1][2]
Q2: BiBEM is a bifunctional molecule. What does this mean for my polymerization?
A2: BiBEM possesses two distinct reactive sites: a methacrylate group and a tertiary alkyl bromide. The methacrylate group can participate in conventional free-radical polymerization, while the 2-bromoisobutyryl group is an efficient initiator for controlled radical polymerization techniques like ATRP.[3] This dual functionality allows for the synthesis of complex polymer architectures, such as graft copolymers or hyperbranched polymers, where BiBEM acts as an "inimer" (a monomer that also serves as an initiator).[4][5]
Q3: My batch of BiBEM contains an inhibitor. Why is it there and how do I remove it before my experiment?
A3: Inhibitors, such as monomethyl ether hydroquinone (MEHQ), are added to reactive monomers like BiBEM to prevent spontaneous polymerization during transport and storage. However, this inhibitor will interfere with your controlled polymerization by quenching the radicals necessary for the reaction to proceed. Therefore, it must be removed immediately before use.
The most common and effective method is to pass the monomer through a short column packed with basic alumina.[6][7] This procedure effectively adsorbs the phenolic inhibitor. The purified, inhibitor-free monomer should be used immediately as its stability is significantly reduced.
Experimental Protocol: Inhibitor Removal
-
Prepare the Column: Take a Pasteur pipette or a small chromatography column and plug it with a small piece of glass wool.
-
Pack the Column: Add a 2-3 cm layer of basic alumina.
-
Purification: Carefully add the required volume of BiBEM to the top of the column and allow it to percolate through the alumina under gravity or with gentle positive pressure (e.g., from a nitrogen line).
-
Collect and Use: Collect the clear, inhibitor-free monomer as it elutes. Use it immediately in your polymerization setup.
Q4: What are the primary safety precautions I should take when handling BiBEM?
A4: BiBEM and related bromo-esters can be corrosive and are lachrymators (substances that irritate the eyes and cause tearing).[8] Always handle this chemical inside a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9] Avoid inhalation of vapors and direct contact with skin and eyes.[2][8] Ensure all metal equipment is properly grounded to prevent static discharge, which could be an ignition source.[2][10]
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and spontaneous polymerization. |
| Storage Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents moisture contamination and oxidative degradation. |
| Container | Tightly sealed, opaque | Protects from moisture and light-induced reactions.[1] |
| Handling Location | Chemical Fume Hood | Prevents inhalation of potentially harmful vapors.[9] |
| Personal Protection | Goggles, Gloves, Lab Coat | Prevents skin and eye contact with the corrosive lachrymator.[8] |
Part 2: Troubleshooting Guide for BiBEM in ATRP
Even with careful planning, experimental challenges can arise. This section provides a systematic guide to diagnosing and solving common issues encountered when using BiBEM as an initiator or inimer in ATRP.
Problem 1: Polymerization Fails to Initiate or Proceeds Very Slowly.
This is one of the most common issues and typically points to problems with reaction purity or catalyst activity.
| Potential Cause | Explanation | Recommended Solution |
| Inhibitor Not Removed | Residual inhibitor from the monomer is quenching the generated radicals, preventing polymerization. | Purify the BiBEM monomer by passing it through a basic alumina column immediately before use.[6][7] |
| Oxygen Contamination | Oxygen is a potent radical scavenger. Its presence will terminate propagating chains and oxidize the Cu(I) catalyst to the inactive Cu(II) state. | Deoxygenate the entire reaction mixture (monomer, solvent, initiator) by purging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal. |
| Catalyst Inactivity | The Cu(I) catalyst may have oxidized to Cu(II) before the reaction started due to improper handling or storage. | Use freshly sourced, high-purity Cu(I) halide. Handle the catalyst in a glovebox or under a positive pressure of inert gas to minimize exposure to air. |
| Impure Solvent/Monomer | Water or other protic impurities in the solvent or comonomers can interfere with the catalyst complex. | Use anhydrous solvents and purify all monomers before the reaction. |
Problem 2: The Resulting Polymer has a High Polydispersity Index (PDI > 1.3).
A high PDI indicates a loss of control over the polymerization, leading to polymer chains of varying lengths.
| Potential Cause | Explanation | Recommended Solution |
| Slow Initiation | If the rate of initiation from the BiBEM is slower than the rate of propagation, new chains will be formed throughout the reaction, broadening the molecular weight distribution. | Ensure the catalyst/ligand complex is appropriate for the monomer and reaction temperature to achieve rapid and quantitative initiation. |
| High Monomer Conversion | As monomer concentration decreases near the end of the reaction, the relative rate of termination and other side reactions increases, which can broaden the PDI. | Aim for monomer conversions below 95%.[4] Monitor the reaction kinetics and stop the polymerization before it reaches full conversion. |
| Termination Reactions | Irreversible termination reactions, often caused by impurities or excessive radical concentration, lead to "dead" polymer chains and a loss of control. | Ensure rigorous deoxygenation. Adjust the [catalyst]/[initiator] ratio to maintain a low, steady concentration of propagating radicals. |
| High Temperature | While higher temperatures increase the polymerization rate, they can also accelerate side reactions that lead to a loss of control.[4] | Optimize the reaction temperature. It should be high enough for a reasonable rate but low enough to suppress unwanted side reactions. |
Troubleshooting Workflow: Failed ATRP Reaction
Below is a logical workflow to diagnose a failed or poorly controlled ATRP experiment using BiBEM.
Caption: A step-by-step diagnostic workflow for troubleshooting ATRP experiments.
Part 3: Understanding BiBEM Stability and Degradation
While stable under recommended storage, BiBEM contains two ester linkages and a methacrylate double bond, which can be susceptible to degradation under certain conditions.
Q5: What are the potential chemical degradation pathways for BiBEM?
A5: The primary points of instability are the ester groups and the methacrylate double bond.
-
Hydrolysis: The two ester linkages can be hydrolyzed to a carboxylic acid and an alcohol in the presence of strong acids or bases, or even slowly by ambient moisture over long periods. This is why anhydrous conditions are critical for both storage and reaction.
-
Thermal/Photochemical Decomposition: Methacrylate esters can undergo complex degradation reactions at high temperatures or upon exposure to UV light, which may involve depolymerization or cleavage of the side chain.[11][12] The carbon-bromine bond can also be cleaved under these conditions, generating radicals.
Simplified Degradation Pathways
The following diagram illustrates the primary sites susceptible to degradation.
Caption: Key degradation sites in the BiBEM molecule.
By understanding these potential issues and following the recommended protocols, you can ensure the high quality of your BiBEM reagent and achieve reproducible, successful results in your polymerization experiments.
References
- Santa Cruz Biotechnology. (n.d.). 2-Isocyanatoethyl methacrylate.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl methacrylate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ethyl methacrylate, stabilized.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Propanoic acid, 2-bromo-2-methyl-, ethyl ester.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 2-Bromoisobutyrate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl methacrylate.
- Sigma-Aldrich. (n.d.). This compound 95%.
- ResearchGate. (n.d.). Synthesis of initiator 2-(2-bromoisobutyryloxy) ethyl methacrylate.
- Chemsrc. (2025). CAS#:213453-08-8 | this compound.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- ResearchGate. (2025). (PDF) The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate).
- ResearchGate. (2020). May I ask how to remove the inhibitor of 2-methacryloyloxyethyl phosphorylcholine monomer? please?.
- PMC. (2022). A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide.
- Reddit. (2025). Removing inhibitor from MMA (and other methacrylate monomers).
- Wiley Online Library. (n.d.). EPR study of the atom transfer radical polymerization (ATRP) of (meth)acrylates.
- ResearchGate. (n.d.). Simplified degradation scheme of irradiated PMMA.
- ResearchGate. (n.d.). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate).
- ACS Publications. (n.d.). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives.
- Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer.
- ScienceDirect. (n.d.). Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile.
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. 2-(2-ブロモイソブチリルオキシ)エチルメタクリラート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of Bis(2-methacryloyloxyethyl) Disulfide (BiBEM)
Welcome to the technical support center for the polymerization of bis(2-methacryloyloxyethyl) disulfide (BiBEM), also known as DSDMA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this disulfide-containing dimethacrylate monomer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible polymerization outcomes.
The unique disulfide bond in BiBEM imparts valuable properties to the resulting polymers, such as redox-responsiveness and self-healing capabilities, making them ideal for applications in drug delivery, tissue engineering, and coatings. However, the presence of impurities in the BiBEM monomer can significantly impact the polymerization process and the final properties of the polymer. This guide will equip you with the knowledge to identify, troubleshoot, and mitigate these challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, purity, and polymerization of BiBEM.
Q1: What are the most common impurities in commercially available or synthesized BiBEM?
A1: BiBEM is typically synthesized via the esterification of 2-hydroxyethyl disulfide with methacryloyl chloride.[1][2] Based on this synthesis route, the following impurities are commonly encountered:
-
Unreacted Starting Materials: 2-hydroxyethyl disulfide and methacryloyl chloride.
-
Partially Reacted Species: Mono-methacrylated 2-hydroxyethyl disulfide.
-
Byproducts of Synthesis: Methacrylic acid (from hydrolysis of methacryloyl chloride), and di(2-methacryloyloxyethyl) sulfide (monosulfide analog).[3]
-
Inhibitors: Hydroquinone (HQ) or its monomethyl ether (MEHQ) are often added to prevent premature polymerization during storage.
-
Precursors to Starting Materials: 2-mercaptoethanol, which is the precursor to 2-hydroxyethyl disulfide.[4]
-
Catalyst Residues: If a catalyst is used for the esterification, trace amounts may remain.
Q2: How do these impurities affect the polymerization of BiBEM?
A2: Impurities can have a range of detrimental effects on polymerization:
-
Disulfide and Thiol Impurities: Both 2-hydroxyethyl disulfide and any residual 2-mercaptoethanol can act as chain transfer agents, leading to a lower than expected molecular weight and broader molecular weight distribution (polydispersity) of the final polymer.
-
Mono-methacrylated Species: The presence of mono-functional monomers will lead to the formation of linear polymer chains instead of a crosslinked network, which can significantly alter the mechanical properties of the resulting material.
-
Methacrylic Acid: This impurity can be particularly problematic in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where it can protonate the ligand of the copper catalyst, thereby deactivating it and hindering polymerization.[5]
-
Inhibitors (HQ and MEHQ): These compounds are designed to scavenge free radicals and will inhibit or significantly retard the onset of polymerization. They must be removed before use.
Q3: How can I assess the purity of my BiBEM monomer?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to identify and quantify the main impurities. The presence of unreacted 2-hydroxyethyl disulfide can be detected by the characteristic signals of its hydroxyl protons and adjacent methylene groups. Mono-methacrylated species will show a different integration ratio between the methacrylate protons and the ethylene bridge protons compared to pure BiBEM. Methacrylic acid will have a distinct vinyl proton and carboxylic acid proton signal.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate BiBEM from its impurities, allowing for their quantification. A reversed-phase C18 column with a water/acetonitrile gradient is a common setup for analyzing methacrylates.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide a quick check for the presence of hydroxyl groups (from 2-hydroxyethyl disulfide or the mono-methacrylated species) and carboxylic acid groups (from methacrylic acid).
II. Troubleshooting Guide for BiBEM Polymerization
This section provides a systematic approach to diagnosing and solving common problems encountered during BiBEM polymerization.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common BiBEM polymerization issues.
Caption: General troubleshooting workflow for BiBEM polymerization issues.
Specific Problems and Solutions
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No polymerization or significant inhibition period. | 1. Inhibitor (HQ/MEHQ) not removed: The most common cause of polymerization failure. 2. Insufficient initiator concentration or inactive initiator: The initiator may have degraded over time. 3. Oxygen inhibition: Oxygen is a potent radical scavenger. | 1. Remove inhibitor: Pass the BiBEM monomer through a column of basic alumina or wash with an aqueous base solution.[9][10] 2. Use fresh initiator: Prepare a fresh initiator solution. Consider increasing the initiator concentration slightly if inhibitor removal is incomplete. 3. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen). |
| Low polymer molecular weight and/or broad polydispersity. | 1. Presence of chain transfer agents: 2-hydroxyethyl disulfide, 2-mercaptoethanol, or other thiol/disulfide impurities. 2. High initiator concentration: Too much initiator leads to a larger number of shorter polymer chains. 3. Inappropriate solvent: Some solvents can act as chain transfer agents. | 1. Purify the BiBEM monomer: Use recrystallization or column chromatography to remove these impurities. 2. Optimize initiator concentration: Calculate the desired initiator-to-monomer ratio for your target molecular weight. 3. Choose an appropriate solvent: Toluene, dioxane, and DMF are commonly used for methacrylate polymerizations.[11] |
| Uncontrolled polymerization or premature gelation (in controlled polymerization). | 1. High concentration of dimethacrylate monomer: BiBEM is a crosslinker, and high concentrations can lead to rapid gelation.[12] 2. Excessive initiator or high temperature: These conditions can lead to a very high rate of polymerization. 3. For ATRP: Catalyst system issues: Incorrect copper-to-ligand ratio or loss of deactivator (Cu(II)) species.[13][14] | 1. Adjust monomer concentration: Perform the polymerization at a lower monomer concentration. 2. Optimize initiator concentration and temperature: Reduce the amount of initiator and/or lower the reaction temperature. 3. For ATRP: Optimize catalyst system: Ensure the correct stoichiometry of copper and ligand. Consider adding a small amount of Cu(II) at the beginning of the reaction to maintain control. |
| Inconsistent polymerization results between batches. | 1. Variable purity of BiBEM monomer: Different batches may contain varying levels of impurities. 2. Inconsistent experimental setup: Variations in degassing, temperature control, or reagent handling. | 1. Characterize each new batch of monomer: Perform NMR or HPLC analysis to confirm purity before use. 2. Standardize your experimental procedure: Maintain consistent conditions for all polymerizations. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the purification and analysis of BiBEM.
Protocol 1: Removal of Inhibitor (HQ/MEHQ) from BiBEM
This protocol describes the removal of phenolic inhibitors using a basic alumina column.
Materials:
-
BiBEM monomer containing inhibitor
-
Basic alumina
-
Glass column
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the glass column.
-
Pack the column: Add basic alumina to the column to a height of approximately 10-15 cm.
-
Equilibrate the column (optional but recommended): Pass a small amount of the solvent you will use for polymerization through the column.
-
Load the monomer: Carefully add the BiBEM monomer to the top of the alumina column.
-
Elute the monomer: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage: Use the purified monomer immediately or store it at a low temperature (e.g., in a freezer) for a short period. Do not store for extended periods as it may spontaneously polymerize.
Protocol 2: Purification of BiBEM by Column Chromatography
This protocol is for the removal of polar impurities such as 2-hydroxyethyl disulfide and mono-methacrylated BiBEM.
Materials:
-
Crude BiBEM
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the slurry: In a beaker, mix silica gel with a non-polar solvent like hexane to create a slurry.
-
Pack the column: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Load the sample: Dissolve the crude BiBEM in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and carefully load it onto the top of the silica gel.
-
Elute the column: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Collect fractions: Collect the eluent in small fractions.
-
Analyze fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing pure BiBEM.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purity Analysis of BiBEM by 1H NMR
Sample Preparation:
-
Dissolve approximately 10-20 mg of the BiBEM sample in about 0.7 mL of a deuterated solvent (e.g., CDCl3).
Data Acquisition:
-
Acquire a 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Data Analysis:
-
Pure BiBEM: Expect to see signals corresponding to the methacrylate vinyl protons (around 6.1 and 5.6 ppm), the ester-adjacent methylene protons (around 4.4 ppm), the disulfide-adjacent methylene protons (around 3.0 ppm), and the methyl protons (around 1.9 ppm).
-
Impurity Identification:
-
2-hydroxyethyl disulfide: Look for signals corresponding to the hydroxyl proton (variable chemical shift) and the methylene protons adjacent to the hydroxyl group (around 3.8 ppm).
-
Mono-methacrylated BiBEM: The integration ratio of the methacrylate protons to the ethylene bridge protons will deviate from the expected 1:4 ratio for pure BiBEM. You will also see signals for the hydroxyl group.
-
Methacrylic acid: Look for a carboxylic acid proton signal (typically >10 ppm) and distinct vinyl proton signals.
-
Protocol 4: Purity Analysis of BiBEM by HPLC
System:
-
HPLC with a UV detector.
Column:
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be from 30% B to 100% B over 20 minutes.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at a wavelength where the methacrylate chromophore absorbs (e.g., 210 nm).
Sample Preparation:
-
Dissolve a small amount of BiBEM in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Pure BiBEM will show a single major peak. Impurities will appear as separate peaks, and their area percentage can be used to estimate the purity of the monomer.
IV. Mechanistic Insights and Key Considerations
The Role of the Disulfide Bond in Polymerization
The disulfide bond in BiBEM can participate in thiol-disulfide exchange reactions, which can influence the polymerization process, especially if thiol impurities are present. This exchange can act as a chain transfer mechanism, terminating a growing polymer chain and initiating a new one, which ultimately leads to a decrease in the average molecular weight.
Caption: Thiol-disulfide exchange as a chain transfer mechanism.
V. References
-
Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. (2021). PubMed Central. [Link]
-
Bis(2-methacryloyl)oxyethyl disulfide. Amerigo Scientific. [Link]
-
Self-healing materials based on disulfide bond-containing acrylate networks. (2020). ResearchGate. [Link]
-
Effect of catalyst residues on the chain structure and properties of a Phillips type polyethylen. (2018). ResearchGate. [Link]
-
HPLC Method for Analysis of 2-((Methacryloyloxy)ethyl))trimethylammonium chloride on Primesep 100 Column. SIELC Technologies. [Link]
-
Understanding the Fundamentals of Aqueous ATRP and Defining Conditions for Better Control. (2016). ResearchGate. [Link]
-
Atom Transfer Radical Polymerization of Poly(ethylene glycol) Dimethacrylate. (2014). ResearchGate. [Link]
-
Functionalization and Chemical Modification of 2-Hydroxyethyl Methacrylate with Carboxylic Acid. (2015). ResearchGate. [Link]
-
Process for the purification of acrylate and methacrylate esters. Google Patents.
-
Removing inhibitor from MMA (and other methacrylate monomers). (2021). Reddit. [Link]
-
NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. (2021). PubMed Central. [Link]
-
Supporting Information Dynamic Interpenetrating Polymer Network (IPN) Strategy for Multiresponsive Hierarchical Pattern of Reversible Wrinkle. The Royal Society of Chemistry. [Link]
-
Atom Transfer Radical Polymerization. (2001). ACS Publications. [Link]
-
Sodium Thiophenolate Initiated Polymerization of Methacrylate with Sulfur (S8): High-Refractive-Index and -Transparency Polymers for Lithography. (2020). ACS Publications. [Link]
-
ATRP in Protic Media. Carnegie Mellon University. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. (2012). PubMed Central. [Link]
-
Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study. (2021). MDPI. [Link]
-
Guidelines for selection of RAFT agents for various polymerizations... (2013). ResearchGate. [Link]
-
How to remove MEHQ stabiliser from MAA monopolymer ? (2014). ResearchGate. [Link]
-
RAFT General Procedures. Boron Molecular. [Link]
-
Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid. (2013). Scientific Research Publishing. [Link]
-
Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. (2021). National Institutes of Health. [Link]
-
Supporting information for:. The Royal Society of Chemistry. [Link]
-
Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. (2017). ACS Publications. [Link]
-
Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. (2023). ACS Publications. [Link]
-
Solvent Effects and Selection of a Catalyst for Aqueous Media. Carnegie Mellon University. [Link]
-
Removing Mehq Inhibitor From Methyl Acrylate Monomer. (2017). Cheresources.com. [Link]
-
Bimetallic Effects on Ethylene Polymerization in the Presence of Amines: Inhibition of the Deactivation by Lewis Bases. (2014). PubMed Central. [Link]
-
Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? (2016). ResearchGate. [Link]
-
Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin: New Insights into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of 2-(Methacryloyloxy)ethyl)trimethylammonium chloride on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
Advanced Characterization of BiBEM-Initiated Polymers by NMR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of polymers initiated by 2-(2-bromoisobutyryloxy)ethyl methacrylate (BiBEM) , a functional "inimer" (initiator+monomer) used to synthesize hyperbranched architectures via Self-Condensing Vinyl Polymerization (SCVP).
We compare these complex architectures against linear analogs synthesized using the standard monofunctional initiator Ethyl 2-bromoisobutyrate (EBiB) . While Gel Permeation Chromatography (GPC/SEC) provides relative molecular weights, it often underestimates the mass of hyperbranched polymers due to their compact hydrodynamic volume. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural validation, allowing for the precise calculation of the Degree of Branching (DB) and conversion rates.
Part 1: The Chemistry of BiBEM vs. EBiB
To interpret the NMR data correctly, one must understand the structural divergence between the two initiation systems.
-
EBiB (Linear Control): A monofunctional initiator. It initiates a single chain. The resulting polymer is linear (
). -
BiBEM (Hyperbranched): An inimer containing both a polymerizable vinyl group and an initiating
-bromoester moiety. It functions as both a monomer and an initiator branch point, creating a dendritic, hyperbranched structure ( ).
Mechanism Visualization
The following diagram illustrates the structural evolution differences that NMR must detect.
Figure 1: Comparison of Linear (EBiB) vs. Hyperbranched (BiBEM) synthesis pathways.
Part 2: NMR Characterization Protocol
This protocol ensures quantitative accuracy when calculating the Degree of Branching (DB).
1. Sample Preparation
-
Solvent: Deuterated Chloroform (
) is standard for poly(methacrylates). If the polymer has polar functionalities (e.g., hydroxyls), use DMSO- . -
Concentration: 10–15 mg of dried polymer in 0.6 mL solvent. High concentrations cause viscosity broadening; low concentrations reduce signal-to-noise ratio for end-group analysis.
-
Filtration: Filter through glass wool to remove insoluble copper catalyst residues (paramagnetic impurities broaden peaks).
2. Acquisition Parameters (Critical for Quantitation)
Standard 1D proton parameters are insufficient for quantitative end-group analysis due to relaxation differences.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg | Standard 1-pulse sequence. |
| Relaxation Delay ( | > 10 seconds | Essential. End-group protons have longer |
| Scans (NS) | 64 – 128 | Sufficient S/N ratio for detecting small terminal unit signals. |
| Temperature | 298 K | Standard room temperature. |
Part 3: Spectral Analysis & Comparison
This section details how to distinguish BiBEM-derived units from linear backbones.
The Structural Units
In a BiBEM hyperbranched polymer, the "inimer" exists in three states:
-
Terminal Units (T): The vinyl group has polymerized, but the
-bromo initiating site is unreacted. -
Linear Units (L): The vinyl group has polymerized, and the initiating site has reacted (initiated a new chain), but it is not a branch point in the classical sense (often indistinguishable from L in AB* systems, but in SCVP, L usually refers to units where the inimer acts only as a monomer).
-
Dendritic Units (D): Fully reacted junction points.
Key Chemical Shifts (
H NMR in
)
| Moiety | Proton Assignment | Chemical Shift ( | Significance |
| Methacrylate Backbone | 0.8 – 1.2 (Broad) | Polymer backbone (common to both). | |
| Ester Methylene | 4.0 – 4.3 | Present in all units. | |
| BiBEM Initiator Methyls | 1.90 – 1.95 | Terminal Unit (T). Indicates unreacted initiator sites. | |
| Reacted Initiator Methyls | 1.10 – 1.20 | Dendritic Unit (D). Shifted upfield upon reaction. Overlaps with backbone methyls.[1] | |
| Vinyl Protons | 5.6, 6.1 | Residual Monomer. Must be absent in purified polymer. |
Calculation of Degree of Branching (DB)
For AB* systems (like BiBEM), the Degree of Branching is calculated using the Frey equation [1]:
Experimental Workflow for Calculation:
-
Integrate the signal at 1.9 ppm (
). This corresponds to the methyl protons of the Terminal (T) units (unreacted Br sites). -
Integrate the total ester methylene signal at 4.1 ppm (
). This represents the total number of BiBEM units ( ). -
Derive D: Since every branch (D) creates a new terminus (T), in high MW polymers,
. -
Alternative Approach: If the backbone methyls overlap too heavily with Dendritic signals, use the integration of the
-methylene protons adjacent to the ester oxygen.
Note: For precise DB determination, quantitative
Part 4: Performance Comparison (BiBEM vs. EBiB)
| Feature | Linear Polymer (EBiB Initiated) | Hyperbranched Polymer (BiBEM Initiated) | NMR Signature |
| Architecture | Linear chains | 3D Dendritic / Globular | |
| End Groups | Two (fixed) | Multiple ( | High intensity of terminal Br-methyl signal (1.9 ppm). |
| Viscosity | High (entanglements) | Low (compact globule) | Sharper NMR peaks in solution due to faster tumbling (lower correlation time) compared to linear analogs of same MW. |
| Solubility | Good | Excellent (high functional density) | |
| DB | 0 | 0.4 – 0.5 (Theoretical Max 0.5 for SCVP) | Calculated via integration of T vs Total units. |
Comparative Workflow Diagram
The following diagram outlines the decision matrix for characterizing these polymers.
Figure 2: Step-by-step NMR analysis workflow for distinguishing linear and hyperbranched topologies.
Part 5: Troubleshooting & Validation
Issue: Broad Signals preventing integration.
-
Cause: High molecular weight or aggregation.
-
Solution: Increase solvent temperature to 50°C (if using DMSO/Toluene) or decrease concentration. Hyperbranched polymers generally show sharper lines than linear ones of equivalent MW, so broadening often indicates crosslinking (gelation).
Issue: Discrepancy between NMR and GPC MW.
-
Cause: GPC is calibrated with linear polystyrene standards. Hyperbranched polymers have smaller hydrodynamic volumes.
-
Validation: Trust the NMR conversion and end-group analysis (
) over GPC for absolute molecular weight, or use Triple Detection GPC (Light Scattering).
References
-
Matyjaszewski, K., & Pyun, J. (2013). Synthesis of Hyperbranched Polymers by Self-Condensing Vinyl Polymerization (SCVP). Macromolecular Rapid Communications. Link
-
Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science. Link
-
Yates, C. R., & Hayes, W. (2004). Synthesis and applications of hyperbranched polymers. European Polymer Journal. Link
-
Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews. Link
Sources
Benchmarking MALDI-TOF MS for BiBEM-Initiated Hyperbranched Polymers: A Comparative Guide
Executive Summary
The characterization of hyperbranched polymers synthesized via BiBEM (2-(2-bromoisobutyryloxy)ethyl methacrylate) presents a unique analytical paradox. While Gel Permeation Chromatography (GPC) is the industry standard for polydispersity assessment, it fundamentally fails to accurately determine the molecular weight of BiBEM-initiated architectures due to their globular hydrodynamic volume.
This guide establishes MALDI-TOF MS as the superior alternative for absolute mass determination and end-group fidelity analysis of BiBEM polymers. We compare this methodology against traditional GPC and NMR, providing a validated "soft ionization" protocol designed to preserve the labile C-Br bonds critical for post-polymerization modification.
Part 1: The BiBEM Architecture & Analytical Challenge
BiBEM acts as an inimer (initiator + monomer). In Atom Transfer Radical Polymerization (ATRP), it allows the chain to grow from the vinyl group while simultaneously initiating new branches from the bromine moiety. This results in a hyperbranched, dendritic-like structure.
The Analytical Gap
-
GPC Failure Mode: GPC separates based on hydrodynamic volume (
). Because hyperbranched BiBEM polymers are dense and globular, they elute later than linear polystyrene standards of the same mass. Consequently, GPC underestimates the molecular weight of BiBEM polymers by 30–60%. -
MALDI Advantage: MALDI measures the mass-to-charge ratio (
), providing absolute molecular weight independent of shape. However, the high density of labile bromine end-groups requires a specialized "soft" protocol to prevent fragmentation during the desorption process.
Mechanism: BiBEM ATRP to MALDI
The following diagram illustrates the synthesis pathway and the critical ionization step where standard protocols often fail.
Figure 1: Workflow from BiBEM inimer synthesis to MALDI-TOF characterization. Note the critical 'Matrix Selection' node, which determines the survival of Br end-groups.
Part 2: Comparative Analysis
MALDI-TOF vs. GPC (SEC)
The following data comparison highlights why MALDI is non-negotiable for BiBEM structural validation.
| Feature | GPC (Gel Permeation Chromatography) | MALDI-TOF MS | Verdict for BiBEM |
| Physical Basis | Hydrodynamic Volume ( | Mass-to-Charge Ratio ( | MALDI (Absolute Mass) |
| Architecture Sensitivity | High (Linear standards misrepresent branched samples) | None (Shape independent) | MALDI |
| End-Group Analysis | Invisible (unless coupled with NMR) | Explicit (Mass shifts confirm Br retention) | MALDI |
| Upper Mass Limit | > 1,000 kDa | ~50–100 kDa (for hyperbranched) | GPC (for high Mw) |
| Polydispersity ( | Accurate for broad distributions | Inaccurate if | Complementary |
Key Insight: For a BiBEM polymer with a theoretical
-
GPC will typically report ~
Da (due to compact globular shape). -
MALDI will report ~
Da (matching theoretical kinetics).
Matrix Selection: The "Soft" Requirement
The choice of matrix is the single most critical variable for BiBEM polymers. The C-Br bond is weak (~280 kJ/mol). "Hot" matrices transfer excess thermal energy, causing dehalogenation (loss of HBr,
| Matrix | Energy Transfer | Suitability for BiBEM | Observation |
| Dithranol | High (Hot) | Poor | Significant fragmentation; loss of Br end-groups observed. |
| DHB | Medium | Moderate | Good crystallization, but "sweet spot" search is difficult. |
| DCTB | Low (Soft) | Excellent | Preserves C-Br bonds; promotes cationization without fragmentation. |
Recommendation: Use DCTB (Trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) as the standard matrix for all BiBEM-initiated polymers.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . If the spectrum shows peaks separated by the monomer mass (279 Da for BiBEM) minus 80 Da, you know immediately that your laser power is too high or your matrix is incorrect (dehalogenation is occurring).
Reagents
-
Matrix: DCTB (20 mg/mL in THF).
-
Cationization Agent: Sodium Trifluoroacetate (NaTFA) (1 mg/mL in THF). Note: Avoid Silver (Ag+) salts as they have high affinity for halogens and can induce abstraction.
-
Solvent: Tetrahydrofuran (THF), HPLC grade, uninhibited.
Workflow Diagram
Figure 2: Step-by-step sample preparation and instrument setup.
Detailed Steps
-
Catalyst Removal (Critical): BiBEM ATRP uses Copper (Cu) catalysts. Residual Cu acts as a charge scavenger in MALDI. You must pass the polymer solution through a short neutral alumina column or perform a precipitation before analysis.
-
Sample Solution: Dissolve the purified polymer in THF at 1 mg/mL.
-
Mixing: Combine 10 µL Matrix (DCTB) + 1 µL Polymer + 1 µL Salt (NaTFA).
-
Spotting: Deposit 0.5 µL onto a stainless steel target plate. Allow to dry at room temperature.
-
Acquisition: Operate in Reflectron Mode (for oligomers < 5 kDa) or Linear Mode (for > 5 kDa).
Part 4: Data Interpretation & Validation
How do you confirm the data is trustworthy?
-
Repeat Unit Check: Calculate the mass difference between major peaks. It should match the BiBEM monomer mass (
Da). -
End-Group Fidelity:
-
Calculate the residual mass:
. -
This residual should equal the mass of the initiator fragment plus the bromine end groups.
-
Warning Sign: If you see a secondary distribution shifted by -80 Da (HBr), your laser fluence is too high.
-
Reference Data Table: Expected Ion Species
| Species | Formula Approximation | Expected Mass Shift |
| Target Polymer | Base Peak | |
| Fragmented | -80/82 Da (Avoid this) | |
| Matrix Adduct | +250 Da (Matrix cluster) |
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link
-
Weidner, S., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. National Institutes of Health (PMC). Link
-
Williams-Pavlantos, K., et al. (2024).[1] Tandem Mass Spectrometry Reflects Architectural Differences in Analogous Linear and Hyperbranched Polymers.[1] ACS Publications. Link
-
Town, J. S., et al. (2018).[2] MALDI-LID-ToF/ToF analysis of statistical and diblock polyacrylate copolymers. Polymer Chemistry. Link
-
Nakamura, S., et al. (2021). End group analysis of poly(methyl methacrylate) using MALDI-TOFMS. JEOL Applications Note. Link
Sources
Optimizing Hyperbranched Architectures: A Comparative Guide to Bulk vs. Solution SCVP-ATRP of BiBEM
The following guide provides a technical comparison of Bulk vs. Solution polymerization strategies for BiBEM (2-(2-Bromoisobutyryloxy)ethyl methacrylate), a specialized "inimer" used to synthesize hyperbranched polymers.
Executive Summary
The synthesis of hyperbranched polymers (HBPs) using BiBEM (this compound) represents a unique challenge in polymer chemistry.[1] BiBEM is an inimer —a molecule containing both a polymerizable vinyl group (monomer) and an initiating moiety (initiator).[1][2][3] This dual functionality drives Self-Condensing Vinyl Polymerization (SCVP) , a mechanism that defies standard linear growth kinetics.[1]
Choosing between Bulk and Solution polymerization for BiBEM is not merely a logistical choice; it dictates the topology, degree of branching (DB), and the critical gelation point of the final material. This guide dissects the kinetic and thermodynamic trade-offs of each method to ensure reproducible synthesis of high-functionality nanomaterials.
The Chemistry of BiBEM: The "Inimer" Mechanism
Unlike standard ATRP where a distinct initiator starts the chain, BiBEM initiates itself. Every monomer unit added to the chain carries a potential initiation site (
Mechanism Visualization
The following diagram illustrates the SCVP mechanism where BiBEM acts as both the growing chain (
Figure 1: The Self-Condensing Vinyl Polymerization (SCVP) cycle of BiBEM.[1] Note that every addition creates a new potential branching point.
Comparative Analysis: Bulk vs. Solution
The choice of medium radically alters the competition between intermolecular coupling (molecular weight growth) and intramolecular cyclization (loop formation).
Data Summary Table
| Feature | Bulk Polymerization | Solution Polymerization (e.g., Anisole/MEK) |
| Reaction Kinetics | Extremely Fast ( | Controlled/Slow (Dilution effect) |
| Gelation Point | Early (<15-20% conversion) | Delayed (>40-50% conversion) |
| Heat Management | Poor (Exothermic runaway risk) | Excellent (Solvent acts as heat sink) |
| Dispersity ( | Very High (> 5.0 common) | Moderate (1.5 – 3.[1]0) |
| Topology | Dense, irregular networks | Looser, solvent-swollen structures |
| Purification | Difficult (Trapped unreacted monomer) | Easier (Precipitation) |
| Primary Use Case | Crosslinked networks, rapid prototyping | Soluble hyperbranched nanoparticles, Drug delivery vectors |
Deep Dive: The "Gelation Cliff"
-
In Bulk: The concentration of initiating sites is maximized. As the reaction proceeds, the viscosity spikes exponentially. The system rapidly hits the gel point (macroscopic crosslinking), often resulting in an insoluble thermoset rather than a soluble hyperbranched polymer.
-
In Solution: Solvent molecules act as spacers. This dilution favors intramolecular reactions (back-biting) over intermolecular coupling.[1] While this delays gelation, excessive dilution can lead to high cyclization, reducing the effective degree of branching (DB).
Experimental Protocols
Safety Note: BiBEM synthesis involves acid halides. Work in a fume hood. Copper catalysts are toxic.
A. Synthesis of BiBEM (Precursor Step)
If not purchasing commercial BiBEM (CAS: 213453-08-8), synthesize as follows:
-
Reagents: 2-Hydroxyethyl methacrylate (HEMA),
-Bromoisobutyryl bromide (BiBB), Triethylamine (TEA).[1] -
Solvent: Anhydrous THF or DCM.
-
Procedure: Dropwise addition of BiBB to HEMA/TEA solution at 0°C. Stir 12h.
-
Workup: Wash with NaHCO3, brine, dry over MgSO4. Purify via column chromatography (Hexane/EtOAc).
B. Bulk Polymerization Protocol (High-Risk, High-Yield)
Best for: Creating solid networks or when solvent interference must be zero.[1]
-
Charge: Add BiBEM (1.0 eq) and Ligand (e.g., PMDETA, 1.0 eq) to a Schlenk flask.
-
Degas: Perform 3 freeze-pump-thaw cycles. Oxygen inhibition is critical in bulk due to high viscosity preventing radical diffusion.
-
Catalyst Addition: Under
flow, add Cu(I)Br (1.0 eq). The ratio is typically [M]:[I]:[Cu]:[L] = 50:1:1:1 (Note: "I" is inherent in BiBEM).[1] -
Reaction: Immerse in oil bath at 50°C .
-
Critical Control: Monitor viscosity visually. Reaction times are short (often < 30 mins).[1]
-
-
Termination: Expose to air and dilute immediately with THF to stop gelation.
-
Purification: Pass through neutral alumina to remove Copper. Precipitate in cold Hexane.
C. Solution Polymerization Protocol (Controlled Architecture)
Best for: Soluble hyperbranched polymers for drug delivery.[1]
-
Solvent Choice: Anisole (high boiling point, good solubility) or MEK (Methyl Ethyl Ketone).
-
Concentration: Target 50 wt% monomer initially. Lower concentrations (10-20%) favor cyclization; higher (>60%) mimic bulk behavior.[1]
-
Charge: BiBEM (2.0 g), Anisole (2.0 mL), PMDETA (Ligand).
-
Degas: Nitrogen bubbling for 20 mins (sufficient for solution) or freeze-pump-thaw.
-
Initiation: Add Cu(I)Br.
-
Reaction: Heat to 60-70°C .
-
Expert Tip: Take aliquots every 30 mins for GPC analysis. Stop when
broadens significantly (indicating onset of gelation).[1]
-
-
Termination: Dilute with THF, expose to air.
-
Purification: Dialysis (MWCO 1000 Da) against methanol/water or precipitation in Hexane.
Expert Insights & Troubleshooting
The "Inimer" Paradox
In BiBEM polymerization, you cannot independently control molecular weight (MW) and conversion. As conversion increases, MW increases exponentially (unlike linear ATRP where it is linear).
-
Solution: To target specific MWs, you must stop the reaction at low conversion (<40%) or use a Core-Shell approach (using a multi-functional initiator core plus BiBEM).[1]
Visualizing the Kinetic Difference
The following graph logic demonstrates the divergence in molecular weight evolution.
Critical Parameter: The Deactivator
For BiBEM, the rate of deactivation (
-
Recommendation: Add Cu(II)Br2 (approx 10% of Cu(I)) to the initial solution mixture.[1] This "persistent radical effect" helps maintain control and delays gelation in both bulk and solution methods.
References
-
Matyjaszewski, K., et al. (1999). "Hyperbranched Polyacrylates via Atom Transfer Radical Polymerization of Acrylic AB* Monomers." Macromolecules.
-
Müller, A. H. E., et al. (1997). "Synthesis of Hyperbranched Polymers using Self-Condensing Vinyl Polymerization." Macromolecules.
-
Gao, C., & Yan, D. (2004). "Hyperbranched Polymers: from synthesis to applications." Progress in Polymer Science. [1]
-
Li, W., et al. (2024). "Organic nanoparticles with tunable size and rigidity by hyperbranching and cross-linking using microemulsion ATRP." Science Advances. (Note: This recent paper explicitly contrasts solution vs. microemulsion polymerization of BiBEM).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
